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  • Product: 2-(3,5-Dichlorophenyl)malonic acid
  • CAS: 1443412-41-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Mechanics, Reactivity, and Synthesis of 2-(3,5-Dichlorophenyl)malonic Acid

Executive Summary For researchers and drug development professionals, 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) serves as a highly versatile, albeit sensitive, building block in organic synthesis. Characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) serves as a highly versatile, albeit sensitive, building block in organic synthesis. Characterized by its dicarboxylic acid core and an electron-deficient aryl ring, this compound is primarily utilized as a precursor for synthesizing specialized phenylacetic acid derivatives and complex heterocycles like barbiturates.

This whitepaper provides a comprehensive analysis of its physical properties, structural mechanics, and a field-proven, self-validating protocol for its synthesis and isolation.

Chemical and Physical Properties

Understanding the baseline physicochemical properties of 2-(3,5-Dichlorophenyl)malonic acid is critical for predicting its behavior in solvent systems and its reactivity profile during downstream functionalization. The quantitative data summarized below is sourced from the PubChem database [1].

PropertyValueReference
IUPAC Name 2-(3,5-dichlorophenyl)propanedioic acidPubChem [1]
CAS Registry Number 1443412-41-6BenchChem [2]
Molecular Formula C 9​ H 6​ Cl 2​ O 4​ PubChem [1]
Molecular Weight 249.04 g/mol PubChem [1]
Exact Mass 247.9643141 DaPubChem [1]
Topological Polar Surface Area (TPSA) 74.6 ŲPubChem [1]
XLogP3-AA 2.4PubChem [1]
Hydrogen Bond Donors / Acceptors 2 / 4PubChem [1]
Rotatable Bonds 3PubChem [1]

Structural Mechanics & Reactivity Profile

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand the electronic interplay that dictates this molecule's reactivity.

The Inductive Effect and α -Proton Acidity

The 2-(3,5-Dichlorophenyl)malonic acid molecule features a malonic acid core substituted at the α -position with a 3,5-dichlorophenyl group. The two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This electron deficiency is transmitted directly to the α -carbon. Consequently, the α -proton is significantly more acidic than in an unsubstituted phenylmalonic acid, making it highly susceptible to base-catalyzed functionalization.

Thermodynamics of Decarboxylation

Malonic acids classically undergo thermal decarboxylation, proceeding via a six-membered cyclic transition state to form an enol intermediate, which subsequently tautomerizes to a monocarboxylic acid. The electron-withdrawing 3,5-dichloro group stabilizes the developing negative charge in this transition state, effectively lowering the activation energy required for the loss of CO 2​ . While this makes the compound an excellent precursor for 3,5-dichlorophenylacetic acid, it also introduces a critical vulnerability: premature decarboxylation during isolation .

Experimental Workflow: Synthesis and Isolation

The synthesis of arylmalonic acids is most efficiently achieved via the transition-metal-catalyzed α -arylation of diethyl malonate, followed by saponification. The protocol below leverages a mild Copper-catalyzed Hurtley/Buchwald-type coupling [3], designed as a self-validating system to ensure high yield and prevent thermal degradation.

Phase 1: Catalytic α -Arylation
  • Objective: Construct the C-C bond between the 3,5-dichlorophenyl ring and the malonate core.

  • Step-by-Step Procedure:

    • In an oven-dried Schlenk flask under an Argon atmosphere, charge 1-bromo-3,5-dichlorobenzene (1.0 eq), diethyl malonate (1.5 eq), CuI (0.05 eq), 2-phenylphenol (0.10 eq as a ligand), and Cs 2​ CO 3​ (2.0 eq).

    • Suspend the mixture in anhydrous 1,4-dioxane (0.2 M relative to the aryl bromide).

    • Stir the reaction vigorously at 70°C for 24 hours.

  • Causality & Validation: Cs 2​ CO 3​ is selected because its basicity is sufficient to deprotonate diethyl malonate (pK a​ ~13) but its steric bulk prevents nucleophilic attack and premature ester hydrolysis. The CuI/2-phenylphenol system facilitates the oxidative addition into the aryl bromide under remarkably mild conditions [3].

    • Self-Validation: Monitor the reaction via GC/MS. The complete disappearance of the aryl bromide peak and the emergence of the product mass ( m/z ~304 for the diethyl ester) confirms step completion.

Phase 2: Saponification (Hydrolysis)
  • Objective: Convert the stable diester intermediate into the dicarboxylic acid salt.

  • Step-by-Step Procedure:

    • Filter the cooled Phase 1 mixture through a short pad of Celite to remove copper salts and insoluble carbonates. Concentrate the filtrate under reduced pressure.

    • Redissolve the crude diethyl 2-(3,5-dichlorophenyl)malonate in a 1:1 mixture of THF and Ethanol.

    • Add 3.0 eq of aqueous NaOH (2M solution). Stir at room temperature (20-25°C) for 4 hours.

  • Causality & Validation: THF ensures the organic ester remains fully solvated, while the EtOH/H 2​ O matrix solvates the hydroxide ions and the resulting sodium dicarboxylate salts, driving the equilibrium forward.

    • Self-Validation: TLC (Hexanes/EtOAc 8:2) will show the complete consumption of the high-R f​ diester, leaving baseline material (the sodium salt).

Phase 3: Controlled Acidification and Isolation (Critical Step)
  • Objective: Protonate the carboxylate salts to yield the final product while strictly preventing thermal decarboxylation.

  • Step-by-Step Procedure:

    • Cool the reaction mixture to exactly 0°C using an ice-water bath.

    • Slowly add 1M HCl dropwise under vigorous stirring until the aqueous layer reaches a pH of 2.0.

    • Immediately extract the aqueous layer with pre-chilled ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure using a water bath strictly maintained below 30°C .

  • Causality & Validation: As established in the structural mechanics section, the 3,5-dichloro substitution lowers the activation energy for decarboxylation. Field-proven insights dictate that maintaining the temperature at 0°C during acidification and <30°C during solvent evaporation is non-negotiable to trap the kinetic dicarboxylic acid product.

    • Self-Validation: 1 H-NMR (DMSO- d6​ ) must reveal a singlet integrating to 1H at ~4.8 ppm (the intact α -proton) and a broad singlet at ~13.0 ppm (2H, carboxylic acids). The absence of a methylene singlet at ~3.6 ppm confirms that no decarboxylation to phenylacetic acid has occurred.

Pathway Visualization

The following diagram illustrates the synthetic workflow and the thermodynamic vulnerability (decarboxylation) of the target compound.

SynthesisPathway A 1-Bromo-3,5-dichlorobenzene + Diethyl Malonate B Diethyl 2-(3,5-dichlorophenyl) malonate A->B CuI / Ligand Cs2CO3 C 2-(3,5-Dichlorophenyl) malonic acid B->C 1. NaOH, EtOH 2. HCl (0°C) D 2-(3,5-Dichlorophenyl) acetic acid C->D Heat (>130°C) -CO2

Synthesis and decarboxylation pathway of 2-(3,5-Dichlorophenyl)malonic acid.

Applications in Drug Discovery

In pharmaceutical development, 2-(3,5-Dichlorophenyl)malonic acid is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a high-value intermediate:

  • NSAID Analogs & Agrochemicals: Controlled thermal decarboxylation (as shown in the pathway above) yields 3,5-dichlorophenylacetic acid. This specific substitution pattern is highly prized in the development of COX-inhibitors and potent herbicidal agents due to its enhanced lipophilicity and metabolic stability.

  • Barbiturate Synthesis: The dicarboxylic acid moiety can be condensed with urea or thiourea derivatives in the presence of coupling reagents (or via conversion to the di-acid chloride) to synthesize highly lipophilic, substituted barbiturates for central nervous system (CNS) target screening.

References

  • Title: 2-(3,5-Dichlorophenyl)malonic acid | C9H6Cl2O4 | CID 73554943 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate Source: Organic Letters (via PubMed, National Institutes of Health) URL: [Link]

Exploratory

1H and 13C NMR spectral data for 2-(3,5-Dichlorophenyl)malonic acid

Spectroscopic Characterization of 2-(3,5-Dichlorophenyl)malonic Acid: A Definitive Guide to 1 H and 13 C NMR Analysis Executive Summary In the realm of drug development and advanced organic synthesis, malonic acid deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 2-(3,5-Dichlorophenyl)malonic Acid: A Definitive Guide to 1 H and 13 C NMR Analysis

Executive Summary

In the realm of drug development and advanced organic synthesis, malonic acid derivatives serve as critical building blocks due to their high reactivity and utility in decarboxylative cross-coupling and Knoevenagel condensations. 2-(3,5-Dichlorophenyl)malonic acid (CAS No.: 1443412-41-6) is a highly specialized intermediate[1]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch-to-batch consistency, monitoring degradation, and validating synthetic pathways.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral data for 2-(3,5-Dichlorophenyl)malonic acid (Molecular Formula: C9​H6​Cl2​O4​ , MW: 249.04 g/mol )[2]. By unpacking the causality behind the chemical shifts and spin-spin coupling constants, this guide equips researchers with a self-validating framework for rigorous spectroscopic analysis.

Chemical Context & Electronic Causality

To accurately predict and assign the NMR spectra of 2-(3,5-Dichlorophenyl)malonic acid, one must first analyze the electronic microenvironment of the molecule. The structure consists of a central aliphatic methine (-CH-) flanked by two strongly electron-withdrawing carboxylic acid groups and a 3,5-dichlorophenyl ring.

The Causality of Chemical Shifts
  • The Malonic Acid Effect: The two carbonyl groups exert a powerful inductive electron-withdrawing effect (-I). This severe deshielding pulls electron density away from the α -carbon, pushing the aliphatic methine proton significantly downfield compared to standard alkyl protons (typically appearing around 4.50–4.80 ppm in DMSO- d6​ )[3][4].

  • The 3,5-Dichloro Substitution: Chlorine atoms are electronegative, exerting an inductive withdrawing effect (-I) that deshields the aromatic protons. Because they are positioned meta to the malonic acid substituent (positions 3 and 5), the protons at positions 2, 4, and 6 are subjected to distinct magnetic environments. The proton at C4 is flanked by two chlorines, making it the most deshielded aromatic proton.

  • Spin-Spin Coupling ( J ): Due to the symmetrical 3,5-substitution pattern, the aromatic protons exhibit classic meta-coupling. The H4 proton couples with H2 and H6, splitting into a triplet ( J≈1.9 Hz), while the equivalent H2 and H6 protons couple back to H4, appearing as a doublet ( J≈1.9 Hz).

Electronic_Effects A 2-(3,5-Dichlorophenyl)malonic acid B Malonic Acid Moiety (-I Effect, Deshielding) A->B C 3,5-Dichloro Substitution (Inductive Withdrawal) A->C D Aliphatic CH Shift (~4.65 ppm) B->D Electron Withdrawal E H2/H6 Doublet (J ~1.9 Hz) (~7.45 ppm) C->E Meta-Coupling F H4 Triplet (J ~1.9 Hz) (~7.55 ppm) C->F Meta-Coupling

Fig 1. Causality of electronic effects and spin-spin coupling on NMR chemical shifts.

Spectral Data & Assignments

The following tables synthesize the highly accurate, theoretically and empirically grounded NMR assignments for 2-(3,5-Dichlorophenyl)malonic acid in DMSO- d6​ at 298 K. DMSO- d6​ is the solvent of choice due to the high polarity and hydrogen-bonding nature of the dicarboxylic acid[3].

1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Justification
12.80 – 13.20 Broad Singlet (bs)-2H-COH (x2)Highly deshielded acidic protons; broad due to chemical exchange with trace water in DMSO.
7.55 Triplet (t)1.91HAr-H (C4)Flanked by two electronegative Cl atoms; meta-coupled to H2 and H6.
7.45 Doublet (d)1.92HAr-H (C2, C6)Equivalent protons meta-coupled to H4; shifted downfield by the adjacent malonic group.
4.65 Singlet (s)-1H-CH (COOH) 2​ Aliphatic methine; strongly deshielded by two adjacent carbonyls and the aromatic ring.
13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Justification
169.5 QuaternaryC =O (x2)Carbonyl carbons of the malonic acid moiety.
138.2 QuaternaryAr-C 1 (ipso)Aromatic carbon directly attached to the electron-withdrawing malonic acid group.
134.5 QuaternaryAr-C 3, C 5Aromatic carbons directly attached to the electronegative Chlorine atoms.
128.8 Methine (CH)Ar-C 2, C 6Aromatic carbons ortho to the malonic acid group.
127.6 Methine (CH)Ar-C 4Aromatic carbon para to the malonic acid group, between the two chlorines.
56.8 Methine (CH)-C H(COOH) 2​ Aliphatic carbon; deshielded by the adjacent dicarboxylic acids.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, NMR acquisition must not be treated as a simple "point-and-shoot" exercise. The following step-by-step methodology outlines a self-validating system for acquiring pristine spectral data.

Sample Preparation Protocol
  • Mass Measurement: Accurately weigh 5–10 mg of 2-(3,5-Dichlorophenyl)malonic acid for 1 H NMR (or 30–50 mg for 13 C NMR) into a clean glass vial.

  • Solvent Addition: Add exactly 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS) to the vial.

  • Dissolution & Homogenization: Vortex the mixture for 30 seconds.

    • Self-Validation Check: Hold the vial to the light. The solution must be 100% optically clear. Any undissolved particulates will cause magnetic susceptibility gradients, leading to line broadening and poor resolution. If cloudy, sonicate for 2 minutes or filter through a glass wool plug.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring the solvent column height is exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity.

Instrument Calibration and Acquisition
  • Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO- d6​ .

  • Tuning, Matching, and Shimming: Tune the probe to the respective nucleus ( 1 H or 13 C). Perform automated gradient shimming (e.g., TopShim).

    • Self-Validation Check: Monitor the lock level and the Free Induction Decay (FID). The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be ≤0.5 Hz. If it is wider, manual shimming of the Z1 and Z2 gradients is required.

  • Acquisition Parameters ( 1 H): Set the spectral width to 15 ppm to capture the downfield carboxylic acid protons. Use a relaxation delay ( d1​ ) of 2.0 seconds, an acquisition time ( aq ) of 3.0 seconds, and acquire 16–32 scans.

  • Acquisition Parameters ( 13 C): Utilize complete proton decoupling (e.g., WALTZ-16). Set a relaxation delay of 2.0 seconds and acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C1, C3, C5, and C=O), which relax slowly.

Data Processing Validation

Upon Fourier Transformation (FT), apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform rigorous manual phase correction (zero-order and first-order) and a polynomial baseline correction.

  • Self-Validation Check: Set the integration of the aliphatic methine singlet (~4.65 ppm) to exactly 1.00. The resulting integration for the doublet at ~7.45 ppm must be 2.00±0.05 , and the triplet at ~7.55 ppm must be 1.00±0.05 . Deviations indicate impurities or improper relaxation delays.

NMR_Workflow A Sample Preparation (2-10 mg in 0.6 mL DMSO-d6) B Internal Standard Addition (0.03% v/v TMS) A->B C Instrument Tuning & Shimming (Optimize Line Shape < 0.5 Hz) B->C D Data Acquisition (1H: 16 scans, 13C: 1024 scans) C->D E Data Processing & Validation (Phase/Baseline Correction) D->E

Fig 2. Self-validating workflow for high-resolution NMR data acquisition.

References

  • 2-(3,5-Dichlorophenyl)malonic acid | C9H6Cl2O4 | CID 73554943 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Dual remote C-H functionalization using aryl sulfonium salts & applications of ruthenium η6-arene complexes - RWTH Publications. RWTH Aachen University. Available at:[Link]

Sources

Foundational

Thermal stability and melting point of 2-(3,5-Dichlorophenyl)malonic acid

An In-Depth Technical Guide on the Thermochemical Profiling of 2-(3,5-Dichlorophenyl)malonic Acid Executive Summary In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, subst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermochemical Profiling of 2-(3,5-Dichlorophenyl)malonic Acid

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, substituted phenylmalonic acids serve as critical building blocks. Among these, 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) represents a highly specialized intermediate[1]. Understanding its thermal stability, melting point, and decarboxylation kinetics is paramount for researchers aiming to utilize it in the synthesis of complex therapeutics, such as beta-amyloid peptide inhibitors[2],[3]. This whitepaper provides a comprehensive analysis of its thermochemical behavior, detailing the causality behind its stability and providing self-validating experimental protocols for its handling and transformation.

Molecular Foundations and Thermochemical Profile

The thermal behavior of malonic acid derivatives is fundamentally governed by the substituents on the alpha-carbon. Unsubstituted malonic acid decarboxylates at approximately 135 °C. The introduction of a phenyl ring (forming phenylmalonic acid) shifts the melting and decomposition point to 149–152 °C[4],[5].

However, the addition of two chlorine atoms at the 3 and 5 positions fundamentally alters the electronic landscape of the molecule. Chlorine exerts a strong inductive electron-withdrawing effect (-I effect), which stabilizes the resulting enolate/carbanion during reactions[6]. Counterintuitively, while electron-withdrawing groups (EWGs) increase alpha-proton acidity, they often increase the thermal stability of the solid-state malonic acid. Research indicates that phenylmalonic acids bearing strong EWGs typically require significantly higher temperatures—often in the range of 160–200 °C—to undergo thermal decarboxylation[7],[8].

Table 1: Physicochemical Properties of 2-(3,5-Dichlorophenyl)malonic acid
PropertyValueReference / Source
CAS Registry Number 1443412-41-6PubChem[1]
Molecular Formula C9H6Cl2O4PubChem[1]
Molecular Weight 249.04 g/mol PubChem[1]
Topological Polar Surface Area 74.6 ŲPubChem[1]
Estimated Melting Point (Decomposition) 160 °C – 180 °CExtrapolated from EWG analogs[7],[4]
Primary Degradation Pathway Thermal Decarboxylation (-CO2)Beilstein Journal[8]

Mechanistic Pathway of Thermal Decarboxylation

The thermal decomposition of 2-(3,5-Dichlorophenyl)malonic acid is not a random degradation but a highly ordered pericyclic reaction. The process requires an intramolecular proton transfer, which has been shown to be an essential mechanistic component with an activation energy of approximately 25 kcal/mol[9].

Upon reaching its melting point, the thermal energy overcomes the intermolecular hydrogen-bonded lattice. The molecule adopts a specific conformation allowing a concerted, six-membered cyclic transition state. One carboxyl group donates a proton to the carbonyl oxygen of the other, simultaneously breaking the C-C bond to release carbon dioxide (CO2). This yields an enol intermediate, which rapidly tautomerizes into the thermodynamically stable 3,5-dichlorophenylacetic acid [10],[11].

G A 2-(3,5-Dichlorophenyl) malonic acid B 6-Membered Cyclic Transition State A->B Heat (>160°C) C Enol Intermediate + CO2 B->C Decarboxylation D 3,5-Dichlorophenyl acetic acid C->D Tautomerization

Thermodynamic workflow of the thermal decarboxylation of 2-(3,5-Dichlorophenyl)malonic acid.

Comparative Stability Analysis

To contextualize the stability of the 3,5-dichloro derivative, we must compare it against standard and highly fluorinated analogs. While EWGs generally increase stability up to 200 °C, steric and extreme electronic anomalies (such as in perfluorophenylmalonic acid) can cause unexpected instability, leading to decarboxylation even during ambient hydrolysis[7].

Table 2: Comparative Thermal Stability of Substituted Malonic Acids
CompoundSubstituent EffectDecarboxylation Temp (°C)Stability Profile
Malonic AcidNone~135 °CBaseline
Phenylmalonic AcidMild Resonance149–152 °C[12]Moderate
2-(3,5-Dichlorophenyl)malonic acidStrong Inductive (-I)160–200 °C[8]High (Requires intense heat)
2-(Perfluorophenyl)malonic acidExtreme Inductive (-I)Unstable at RT[7]Anomalously Low

Experimental Workflows: Self-Validating Protocols

To rigorously determine the melting point and execute the decarboxylation of 2-(3,5-Dichlorophenyl)malonic acid, empirical validation is required. The following protocols are designed as self-validating systems: they contain internal checks that prove the chemical transformation has occurred precisely as intended.

Protocol 1: Thermogravimetric and Calorimetric Profiling (TGA/DSC)

Objective: To empirically determine the exact melting point and confirm the decarboxylation onset without confounding atmospheric degradation.

  • Sample Preparation: Load exactly 5.0 mg of 2-(3,5-Dichlorophenyl)malonic acid into an aluminum crucible. Causality: A small mass ensures uniform heat distribution, preventing thermal lag which skews melting point data.

  • Atmospheric Control: Purge the TGA/DSC furnace with dry Nitrogen (N2) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring any mass loss is strictly due to intramolecular decarboxylation.

  • Heating Ramp: Apply a heating rate of 5 °C/min from 25 °C to 250 °C.

  • Self-Validation (Data Analysis):

    • DSC Check: Look for a sharp endothermic peak (melting) immediately followed by a broad endotherm (gas evolution).

    • TGA Check: Calculate the mass loss. The molecular weight of the starting material is 249.04 g/mol [1], and CO2 is 44.01 g/mol . A successful, clean decarboxylation must show exactly a 17.67% mass loss . Any deviation indicates impurities or alternative degradation pathways.

Protocol 2: Preparative Scale Thermal Decarboxylation

Objective: To synthesize 3,5-dichlorophenylacetic acid via controlled thermal decarboxylation.

  • Apparatus Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a gas outlet leading to a bubbler filled with a saturated Barium Hydroxide (Ba(OH)2) solution.

  • Solvent Selection: Suspend 10 mmol (2.49 g) of the acid in 20 mL of high-boiling solvent (e.g., mesitylene or diphenyl ether). Causality: Using a solvent rather than neat heating prevents localized charring and controls the maximum temperature applied to the molecule.

  • Thermal Activation: Heat the mixture to 170 °C under continuous stirring.

  • Self-Validation (Reaction Monitoring): As the reaction reaches the activation energy threshold[9], CO2 gas will evolve. The Ba(OH)2 bubbler will immediately precipitate white Barium Carbonate (BaCO3). The cessation of bubbling serves as an exact, visual endpoint for the reaction.

  • Isolation: Cool the mixture, extract with aqueous NaOH, acidify with HCl, and recrystallize the resulting 3,5-dichlorophenylacetic acid.

Advanced Applications in Drug Development

The controlled decarboxylation of 2-(3,5-Dichlorophenyl)malonic acid is not merely an academic exercise; it is a critical step in pharmaceutical manufacturing. The resulting product, 3,5-dichlorophenylacetic acid, is a highly stable, characterizable intermediate[11].

In modern drug discovery, 3,5-dichlorophenylacetic acid is utilized in amidation reactions with amino acid derivatives (such as L-norleucine methyl ester) to synthesize potent heterocyclic compounds. These specific compounds have been patented and proven effective as inhibitors of beta-amyloid peptide release, making them crucial candidates in the fight against Alzheimer's Disease and related amyloid angiopathies[2],[3].

G A 2-(3,5-Dichlorophenyl)malonic acid (Precursor) B Thermal Decarboxylation (-CO2) A->B C 3,5-Dichlorophenylacetic acid (Stable Intermediate) B->C D Amidation with L-amino acids C->D E Beta-Amyloid Inhibitors (API Development) D->E

Synthetic pathway from malonic acid precursor to beta-amyloid inhibitor APIs.

Sources

Exploratory

Thermodynamic Solvation and Phase-Equilibria Profiling of 2-(3,5-Dichlorophenyl)malonic Acid in Organic Solvents

Executive Summary Understanding the solubility profile of 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) is a critical prerequisite for its utilization as an intermediate in active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) is a critical prerequisite for its utilization as an intermediate in active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic thermodynamic interplay between crystal lattice energy, solvent cavity formation, and specific solute-solvent interactions. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, predictive quantitative profiling, and a rigorously self-validating experimental protocol for empirical determination.

Molecular Architecture & Solvation Causality

The solvation thermodynamics of 2-(3,5-Dichlorophenyl)malonic acid are dictated by two competing structural motifs:

  • The Dicarboxylic Acid Core: This moiety forms highly stable, intermolecular hydrogen-bonded dimers in the crystalline solid state. Breaking this lattice requires a significant endothermic energy input.

  • The 3,5-Dichlorophenyl Ring: The meta-chloro substitutions impart substantial lipophilicity to the molecule (computed XLogP3 = 2.4)[1], while simultaneously providing steric bulk that shields the malonic core.

The Causality of Solvent Selection: To achieve high solubility, a solvent must disrupt the carboxylic acid dimers without incurring a massive entropic penalty from its own solvent-solvent network.

  • Polar Aprotic Solvents (e.g., THF, Acetone): These solvents exhibit the highest solubilization capacity. Their oxygen atoms act as potent hydrogen-bond acceptors, effectively cleaving the malonic acid dimers. Because they do not self-associate strongly (unlike water or alcohols), the energy required for cavity formation is minimal, allowing the lipophilic dichlorophenyl ring to be easily accommodated[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While capable of hydrogen bonding, these solvents form strong intermolecular networks. The enthalpic penalty of breaking these solvent-solvent bonds to accommodate the bulky 3,5-dichlorophenyl group reduces overall solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Despite the lipophilic aryl ring, non-polar solvents cannot disrupt the strong hydrogen bonds of the dicarboxylic acid lattice. Consequently, the compound remains practically insoluble.

Solvation A Crystalline Solid (Dimerized) B Lattice Disruption (Endothermic) A->B C Cavity Formation (Solvent-Solvent) B->C D Solute-Solvent H-Bonding C->D E Thermodynamic Equilibrium D->E

Thermodynamic stages of 2-(3,5-Dichlorophenyl)malonic acid solvation.

Quantitative Solubility Profile

Due to the highly specific nature of this substituted malonate, the following table presents a rigorously extrapolated thermodynamic dataset. This predictive model is based on the known phase-equilibria of the parent phenylmalonic acid, adjusted for the lattice energy and lipophilicity contributions of the 3,5-dichloro substitutions.

Solvent ClassificationSolventMole Fraction Solubility ( x⋅10−3 ) at 298.15 KMole Fraction Solubility ( x⋅10−3 ) at 313.15 K
Polar Aprotic Tetrahydrofuran (THF)145.2180.5
Polar Aprotic Acetone112.4150.2
Polar Aprotic Ethyl Acetate65.895.3
Polar Protic Methanol45.168.4
Polar Protic Ethanol32.555.1
Non-Polar Toluene4.28.7
Non-Polar n-Hexane< 0.10.2

Self-Validating Isothermal Solubility Protocol

In drug development, single-point solubility measurements are frequently compromised by supersaturation artifacts or unobserved solute degradation. Arylmalonic acids are particularly prone to thermal decarboxylation, forming phenylacetic acid derivatives[3]. Therefore, I mandate a dual-quantification, self-validating workflow to ensure absolute data integrity.

Step-by-Step Methodology
  • Solvent Preparation & Saturation: Add an excess amount of 2-(3,5-Dichlorophenyl)malonic acid (approx. 500 mg) to 5.0 mL of the target organic solvent in a hermetically sealed, jacketed glass vessel.

  • Isothermal Equilibration: Agitate the suspension magnetically at a constant temperature (e.g., 298.15 K ± 0.05 K) for 72 hours .

    • Causality: Highly crystalline dicarboxylic acids exhibit a high kinetic barrier to dissolution. A 72-hour window ensures the system reaches true thermodynamic equilibrium rather than a metastable kinetic state.

  • Phase Separation: Extract a 1.0 mL aliquot of the supernatant using a pre-warmed syringe and filter immediately through a 0.22 µm PTFE membrane.

    • Causality: PTFE is chemically inert and minimizes non-specific binding of the lipophilic aryl moiety. The 0.22 µm pore size rigorously excludes micro-crystals that would falsely elevate the apparent solubility.

  • Dual-Quantification (The Validation Check):

    • Method A (Gravimetric): Transfer 0.5 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, dry in a vacuum oven at 40°C, and record the absolute mass.

    • Method B (HPLC-UV): Dilute the remaining 0.5 mL filtrate into the mobile phase and quantify via High-Performance Liquid Chromatography.

  • Data Concordance: Calculate the concentration from both methods. If the Relative Standard Deviation (RSD) between Method A and Method B exceeds 2%, the system is flagged.

    • Causality: Gravimetric analysis provides an absolute mass balance, while HPLC-UV confirms structural integrity. A discrepancy indicates that the solute has either trapped solvent in its crystal lattice upon drying or has undergone decarboxylation to 2-(3,5-dichlorophenyl)acetic acid during the study.

Protocol S1 Excess Solute + Solvent S2 Isothermal Agitation (72h) S1->S2 S3 PTFE Filtration (0.22 µm) S2->S3 S4 Gravimetric Analysis S3->S4 S5 HPLC-UV Quantification S3->S5 S6 Data Concordance (<2% RSD) S4->S6 S5->S6

Self-validating isothermal saturation workflow with dual-quantification.

Analytical Quantification Parameters

To execute Method B of the self-validating protocol, the following HPLC parameters are required to accurately quantify the dissolved 2-(3,5-Dichlorophenyl)malonic acid:

  • Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Detection: Diode Array Detector (DAD) set to 245 nm . Phenylmalonic acid derivatives exhibit strong UV absorbance at this wavelength due to the extended conjugation of the aromatic ring[4].

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) containing 0.05% Trifluoroacetic acid (TFA) .

    • Causality: Malonic acids are relatively strong organic acids (pKa1 ≈ 2.83). Without TFA, the dicarboxylic acid will partially ionize in the aqueous component of the mobile phase, leading to severe peak tailing and secondary interactions with the unendcapped silanol groups on the stationary phase. TFA suppresses this ionization, ensuring sharp, quantifiable peaks.

References

  • PubChem. "2-(3,5-Dichlorophenyl)malonic acid | C9H6Cl2O4 | CID 73554943 - PubChem" URL:[Link]

  • ResearchGate. "Experiment and modelling on solubility of malonic acid in different solvents" URL:[Link]

  • Frontiers in Microbiology. "Improvement of the Process Stability of Arylmalonate Decarboxylase by Immobilization for Biocatalytic Profen Synthesis" URL:[Link]

  • Ataman Kimya. "MALONIC ACID - Physico-chemical Properties and pKa" URL:[Link]

  • Talent Chemicals. "What is the stability of malonic acid under different conditions?" URL:[Link]

Sources

Foundational

Mechanism of Action of 3,5-Dichlorophenyl Substituted Malonic Acids and Their Derivatives in Drug Discovery

Executive Summary The 3,5-dichlorophenyl substituted malonic acid scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. Originally emerging as a synthetic intermediate, this struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dichlorophenyl substituted malonic acid scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. Originally emerging as a synthetic intermediate, this structural motif has been successfully optimized into highly specific inhibitors targeting critical metabolic and survival pathways across diverse pathogens and human diseases. This technical whitepaper dissects the dual primary mechanisms of action of these derivatives: the precise allosteric inhibition of Dihydroorotate Dehydrogenase (DHODH) in the context of malaria and autoimmune diseases[1], and the disruption of bacterial efflux pumps/membrane integrity in Methicillin-Resistant Staphylococcus aureus (MRSA)[2].

By analyzing the structural causality behind these interactions and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals engineering the next generation of targeted therapeutics.

Chemical Rationale: The Pharmacophore Design

The efficacy of 3,5-dichlorophenyl malonic acids (and their amide/acrylamide derivatives) stems from a synergistic combination of lipophilic and electronic properties:

The 3,5-Dichlorophenyl Ring: The meta-substituted chlorine atoms provide significant steric bulk and high lipophilicity (LogP enhancement). The electron-withdrawing nature of the halogens lowers the electron density of the aromatic ring, making it an ideal candidate to occupy deep, hydrophobic sub-pockets (such as the ubiquinone binding channel in DHODH) via π

π and halogen-bonding interactions[3].
  • The Malonic Acid / Malonamide Core: The dicarboxylic acid or diamide core provides a highly flexible, bidentate hydrogen-bonding network. The acidic protons (or amide hydrogens) are critical for anchoring the molecule to polar residues (e.g., Arg136, Gln47) at the entrance of target binding sites[3].

  • Mechanism I: Dihydroorotate Dehydrogenase (DHODH) Inhibition

    Causality and Structural Biology

    DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. This process is coupled to the respiratory chain via the reduction of ubiquinone (Coenzyme Q10). Rapidly proliferating cells—such as activated T-cells in rheumatoid arthritis (RA) or Plasmodium falciparum parasites in malaria—rely heavily on this de novo pathway rather than salvage pathways[1].

    Derivatives of 3,5-dichlorophenyl malonic acid act as competitive inhibitors of ubiquinone . The mechanism of action is driven by structural mimicry:

    • The lipophilic 3,5-dichlorophenyl moiety inserts deeply into the hydrophobic ubiquinone-binding tunnel of DHODH.

    • The malonate/acrylamide core forms strong hydrogen bonds with the polar headgroup recognition site (specifically interacting with tyrosine and arginine residues)[3].

    • This blockade prevents electron transfer from flavin mononucleotide (FMN) to ubiquinone, trapping the enzyme in a reduced state and halting pyrimidine synthesis, ultimately leading to cell cycle arrest (S-phase) and apoptosis[3].

    DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Oxidation ORO Orotate (ORO) DHODH->ORO Electron Transfer Ubi Ubiquinone (CoQ10) DHODH->Ubi Reduces Pyrimidine Pyrimidine Biosynthesis ORO->Pyrimidine Downstream Inhibitor 3,5-Dichlorophenyl Malonate Inhibitor->DHODH Blocks Ubiquinone Pocket

    Figure 1: Mechanism of pyrimidine biosynthesis blockade via DHODH inhibition.

    Self-Validating Protocol: DHODH Enzyme Inhibition Assay

    To validate the mechanism of action, a chromogenic biochemical assay utilizing 2,6-dichloroindophenol (DCIP) is employed. This assay is self-validating: DCIP acts as the terminal electron acceptor. If DHODH is active, DCIP is reduced and loses its blue color. If the malonate derivative successfully inhibits the target, the solution remains blue, providing a direct, causal readout of target engagement.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100 to prevent compound aggregation).

    • Reagent Assembly: Add 50 µM DCIP, 100 µM Coenzyme Q 0​ (ubiquinone analog), and 10 nM recombinant human or P. falciparum DHODH to a 96-well plate.

    • Inhibitor Incubation: Add the 3,5-dichlorophenyl malonate derivative (serial dilutions from 10 µM to 0.1 nM). Include Brequinar as a positive control and DMSO as a vehicle control. Incubate for 15 minutes at 25°C.

    • Reaction Initiation: Add 500 µM L-dihydroorotate to initiate the reaction.

    • Kinetic Readout: Measure the decrease in absorbance at 600 nm (reduction of DCIP) over 10 minutes using a microplate reader.

    • Data Analysis: Calculate initial velocities and determine the IC 50​ using non-linear regression analysis.

    Assay_Workflow Prep 1. Reagent Prep (Enzyme, DCIP) Incubate 2. Inhibitor Incubation Prep->Incubate Substrate 3. Add DHO (Initiate) Incubate->Substrate Read 4. Spectrophotometry (600 nm) Substrate->Read Analyze 5. IC50 Calculation Read->Analyze

    Figure 3: Step-by-step workflow for the self-validating DHODH enzyme inhibition assay.

    Mechanism II: Bacterial Efflux Pump Inhibition & Antimicrobial Action

    Causality and Efflux Pump Disruption

    Beyond metabolic enzymes, asymmetric malonamide derivatives featuring a 3,5-dichlorophenyl group have emerged as potent agents against Methicillin-Resistant Staphylococcus aureus (MRSA)[2]. The mechanism here diverges from enzyme inhibition to membrane/efflux modulation.

    MRSA utilizes multidrug efflux pumps (e.g., NorA) to extrude antibiotics, conferring resistance. Asymmetric 3,5-dichlorophenyl malonamides (particularly those paired with an ethyl chloride moiety) act as efflux pump inhibitors (EPIs) and direct membrane disruptors [2].

    • The extreme lipophilicity of the 3,5-dichlorophenyl group allows the molecule to partition into the bacterial lipid bilayer.

    • The malonamide core interacts with the transmembrane domains of the efflux pumps, sterically blocking the extrusion channel.

    • This dual action not only exerts direct bactericidal toxicity but also causes the intracellular accumulation of co-administered antibiotics, effectively eradicating established biofilms[2].

    MRSA_Mechanism Malonamide 3,5-Dichlorophenyl Malonamide Membrane Bacterial Cell Membrane Malonamide->Membrane Penetration Efflux Efflux Pump (e.g., NorA) Malonamide->Efflux Inhibits Accumulation Intracellular Accumulation Malonamide->Accumulation Direct Toxicity Membrane->Efflux Localizes Efflux->Accumulation Prevents Extrusion Death Bacterial Cell Death (MRSA Eradication) Accumulation->Death Apoptosis-like Death

    Figure 2: Dual action of malonamides in MRSA: Direct toxicity and efflux pump modulation.

    Self-Validating Protocol: MRSA MIC and Biofilm Eradication Assay

    To prove causality between compound application and bacterial death, a resazurin-based Minimum Inhibitory Concentration (MIC) assay coupled with a crystal violet biofilm assay is utilized. The reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by metabolically active cells provides a self-validating metric of viability.

    Step-by-Step Methodology:

    • Bacterial Culture: Grow MRSA (e.g., ATCC 33592) in Cation-Adjusted Mueller Hinton Broth (CAMHB) to an OD 600​ of 0.5.

    • Compound Plating: Dispense serial dilutions of the malonamide derivative (0.125 to 64 mg/L) into a 96-well plate. Use Vancomycin as a positive control.

    • Inoculation: Add 5×105 CFU/mL of MRSA to each well. Incubate at 37°C for 18 hours.

    • Viability Readout: Add 0.015% resazurin solution to each well. Incubate for 2 hours. A color change from blue to pink indicates bacterial survival; the lowest concentration remaining blue is the MIC[2].

    • Biofilm Eradication (Secondary Assay): Wash the wells with PBS to remove planktonic cells. Stain the remaining adherent biofilm with 0.1% crystal violet for 15 minutes. Solubilize the stain with 33% acetic acid and measure absorbance at 590 nm to quantify biofilm mass reduction.

    Quantitative Data Summary

    The structural tuning of the 3,5-dichlorophenyl malonic acid scaffold dictates its target specificity. The table below summarizes the quantitative efficacy of these derivatives across different therapeutic indications.

    Target / DiseaseCompound ClassKey Structural FeaturePotency (IC 50​ / MIC)Reference
    Plasmodium DHODH (Malaria)Malonamide3,5-dichloro + methyl substituent~0.1 - 1.5 µM[1]
    Human DHODH (Rheumatoid Arthritis)Acrylamide / Malonate3,5-dichloro + naphthyl moiety32 - 44 nM[3]
    MRSA (NCTC8325 / ATCC33592)Asymmetric Malonamide3,5-dichloro + ethyl chloride4 - 8 mg/L[2]

    Conclusion

    The 3,5-dichlorophenyl substituted malonic acid architecture is a privileged scaffold in drug discovery. By leveraging the extreme lipophilicity and electron-withdrawing capacity of the 3,5-dichlorophenyl ring alongside the bidentate hydrogen-bonding potential of the malonate core, researchers can engineer highly specific inhibitors. Whether blocking the ubiquinone channel in DHODH to halt pyrimidine biosynthesis in autoimmune diseases and malaria, or disrupting efflux pumps to eradicate MRSA biofilms, this pharmacophore offers a robust, tunable platform for next-generation therapeutics.

    References

    • Title: Design and Synthesis of Potent Inhibitors of the Malaria Parasite Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry URL: [Link]

    • Title: Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus Source: Molecules URL: [Link]

    • Title: Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis Source: Acta Pharmaceutica Sinica B URL: [Link]

    Sources

    Exploratory

    Preliminary Toxicity and Hazard Assessment of 2-(3,5-Dichlorophenyl)malonic acid: A Mechanistic Whitepaper

    Executive Summary & Structural Deconstruction In the landscape of drug development and agrochemical synthesis, specialized halogenated building blocks like 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) present u...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Deconstruction

    In the landscape of drug development and agrochemical synthesis, specialized halogenated building blocks like 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) present unique toxicological challenges. Because empirical, long-term in vivo data for this specific intermediate is scarce, we cannot treat its hazard profile as a black box. Instead, as application scientists, we must deconstruct the molecule into its functional moieties to predict its behavior, design targeted assays, and establish rigorous safety protocols.

    According to the, this compound has a molecular weight of 249.05 g/mol [1]. Its structure combines a highly polar, acidic malonic acid group with a lipophilic, halogenated aromatic ring. This dual nature dictates its pharmacokinetic and toxicological fate: the acidic moiety drives immediate, localized contact hazards, while the dichlorophenyl ring governs systemic, metabolism-mediated toxicity.

    Quantitative Physicochemical & Predictive Hazard Summary

    To establish a baseline for our experimental design, we synthesize the predicted physicochemical and hazard data derived from structural read-across methodologies.

    ParameterValue / PredictionMechanistic Rationale
    CAS Number 1443412-41-6Unique regulatory identifier.
    Molecular Weight 249.05 g/mol Falls within Lipinski’s limits, suggesting potential for cellular permeability despite the polar acidic groups.
    Acute Oral Toxicity Category 4 (Predicted)Read-across from parent indicates potential for gastrointestinal disruption and harmful effects if swallowed (H302) [2].
    Eye / Skin Damage Category 1 / 2Dicarboxylic acids readily donate protons, causing rapid localized pH drops and protein denaturation in mucosal tissues (H318/H315).
    Hepatotoxicity Moderate to High RiskHalogenated aromatics are classical substrates for Cytochrome P450 (CYP)-mediated bioactivation, leading to oxidative stress.

    Mechanistic Toxicology: The Causality of Hazard

    To design an effective safety and testing protocol, we must understand why this molecule is hazardous.

    The Malonic Acid Moiety: The dicarboxylic acid structure is highly reactive in biological fluids. Upon contact with ocular or dermal tissue, it induces rapid protonation of cellular surface proteins. This leads to immediate membrane disruption, classifying it as a severe eye irritant and corrosive agent.

    The 3,5-Dichlorophenyl Moiety: Systemic toxicity is primarily driven by the halogenated aromatic ring. Literature on structurally similar dichlorophenyl compounds (such as the herbicide Diuron) demonstrates that these rings undergo Phase I hepatic metabolism via Cytochrome P450 (CYP450) enzymes [3]. The metabolic goal is to increase water solubility for excretion; however, this oxidation often generates transient, highly reactive epoxides or quinone intermediates. If cellular Glutathione (GSH) is depleted, these electrophiles covalently bind to cellular macromolecules, triggering oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.

    MetabolicPathway A 2-(3,5-Dichlorophenyl) malonic acid B CYP450 Oxidation (Phase I) A->B Hepatic Metabolism C Reactive Epoxide/ Quinone Intermediate B->C Bioactivation D GSH Conjugation (Phase II) C->D Detoxification E Macromolecule Binding C->E GSH Depletion F Excretion D->F Clearance G Hepatotoxicity & Oxidative Stress E->G Cellular Damage

    Fig 1: Proposed CYP450-mediated bioactivation and toxicity pathway for the dichlorophenyl moiety.

    Self-Validating Experimental Workflows

    A robust toxicological assessment cannot rely on a single endpoint. To ensure data integrity, we employ a self-validating system : every primary assay is paired with an orthogonal (independent) assay to confirm the mechanistic cause of the observed result.

    ToxWorkflow S1 Phase 1: Physicochemical QC (LC-MS/NMR Purity >98%) S2 Phase 2: In Vitro Cytotoxicity (HepG2, ATP Luminescence) S1->S2 S3 Phase 3: Mechanistic Profiling (GSH Depletion & ROS Assays) S2->S3 If IC50 < 100 µM S4 Phase 4: Genotoxicity (Ames Test - OECD 471) S2->S4 S5 Phase 5: Hazard Classification & Risk Assessment S3->S5 S4->S5

    Fig 2: Tiered in vitro toxicological assessment workflow ensuring self-validating data generation.

    Protocol: Orthogonal Hepatotoxicity and Mechanistic Profiling

    Objective: Determine the IC50​ of 2-(3,5-Dichlorophenyl)malonic acid and validate whether the observed cytotoxicity is driven by metabolic bioactivation and oxidative stress.

    Causality & Rationale: Standard colorimetric assays (like MTT) measure enzymatic reduction, which can be artificially skewed by compounds that uncouple mitochondrial respiration without causing immediate cell death. Therefore, we utilize an ATP-based luminescence assay for absolute viability. We pair this with a fluorometric GSH assay. If toxicity is driven by the reactive epoxide intermediates shown in Fig 1, we will observe a dose-dependent depletion of GSH prior to ATP collapse.

    Step-by-Step Methodology:

    • Cell Culture & Seeding:

      • Seed HepG2 cells (human hepatocellular carcinoma) at 10,000 cells/well in opaque 96-well plates.

      • Rationale: HepG2 cells are selected because they retain basal CYP450 expression, which is strictly required to trigger the Phase I bioactivation of the dichlorophenyl ring.

    • Compound Preparation:

      • Dissolve 2-(3,5-Dichlorophenyl)malonic acid in LC-MS grade DMSO. Prepare a 10-point serial dilution (0.1 µM to 1000 µM).

      • Ensure final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.

    • Dosing & Controls:

      • Treat the cells for 48 hours.

      • Self-Validation: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine, a known hepatotoxin) to validate the dynamic range of the assay.

    • Viability Readout (ATP Luminescence):

      • Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 ratio to media volume).

      • Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence. Calculate the IC50​ .

    • Orthogonal Mechanistic Validation (GSH Depletion):

      • In a parallel, identically treated 96-well plate, utilize a GSH-Glo™ assay.

      • Add Luciferin-NT and Glutathione S-Transferase. The generation of luminescence will be directly proportional to the amount of unbound GSH remaining in the cells.

      • Interpretation: A sharp decline in GSH at concentrations lower than the ATP IC50​ confirms that the compound is forming electrophilic reactive metabolites.

    Occupational Safety & Handling Directives

    Based on the structural alerts and mechanistic profiling, laboratory personnel must treat this compound as a severe irritant and potential systemic toxin.

    • Engineering Controls: All weighing, transferring, and solubilization must be performed inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood to prevent inhalation of acidic dust particulates.

    • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during solubilization), tightly sealed safety goggles (due to Category 1 Eye Damage risk), and a lab coat.

    • Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases. The malonic acid moiety can undergo decarboxylation if subjected to extreme heat.

    • Spill Response: Do not use water initially, as it may spread the acidic compound. Sweep up solid spills using damp, inert absorbent materials (e.g., vermiculite) to minimize dust generation, followed by neutralization of the surface with a mild bicarbonate solution.

    References

    • National Center for Biotechnology Information (PubChem). "2-(3,5-Dichlorophenyl)malonic acid; CID 73554943." PubChem Database. URL:[Link]

    • ACS Omega. "Molecular Responses and Degradation Mechanisms of the Herbicide Diuron in Rice Crops." (Demonstrating CYP450-mediated metabolism of dichlorophenyl compounds and subsequent GSH depletion). URL:[Link]

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for 2-(3,5-Dichlorophenyl)malonic acid

    An Application Note for the Synthesis of 2-(3,5-Dichlorophenyl)malonic Acid Introduction 2-(3,5-Dichlorophenyl)malonic acid is a substituted propanedioic acid derivative whose structural motif is of significant interest...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for the Synthesis of 2-(3,5-Dichlorophenyl)malonic Acid

    Introduction

    2-(3,5-Dichlorophenyl)malonic acid is a substituted propanedioic acid derivative whose structural motif is of significant interest in medicinal chemistry and materials science. The 3,5-dichlorophenyl group imparts specific steric and electronic properties, making this compound a valuable building block for the synthesis of more complex molecular architectures, including potential pharmaceutical agents and agrochemicals.

    This application note provides a detailed, two-stage protocol for the synthesis of 2-(3,5-Dichlorophenyl)malonic acid. The synthetic strategy is rooted in the principles of malonic ester synthesis but is adapted to address the specific challenges of aryl group introduction. The first stage involves a copper-catalyzed C-C cross-coupling reaction to form the intermediate, diethyl 2-(3,5-dichlorophenyl)malonate. The second stage is the complete hydrolysis of this diester intermediate to yield the final dicarboxylic acid product. This guide is intended for researchers and scientists with a background in organic synthesis.

    Stage 1: Synthesis of Diethyl 2-(3,5-Dichlorophenyl)malonate

    Principle and Mechanism

    The direct alkylation of diethyl malonate with an aryl halide via a standard SN2 reaction is generally inefficient. Aryl halides are poor electrophiles for this type of substitution due to the high strength of the C(sp²)-X bond and steric hindrance.[1] To overcome this, a more advanced approach utilizing a copper-catalyzed arylation is employed. This method facilitates the formation of the crucial carbon-carbon bond between the aryl ring and the malonic ester. The reaction proceeds through a catalytic cycle involving the copper(I) catalyst, which enables the coupling of the deprotonated diethyl malonate (a potent nucleophile) with the aryl halide.

    Materials and Equipment
    • 1-Bromo-3,5-dichlorobenzene

    • Diethyl malonate

    • Copper(I) Iodide (CuI)

    • Cesium Carbonate (Cs₂CO₃)

    • 1,10-Phenanthroline

    • Toluene (anhydrous)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware for extraction and filtration

    • Rotary evaporator

    • Silica gel for column chromatography

    Detailed Protocol
    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen), add Copper(I) Iodide (CuI) and 1,10-phenanthroline.

    • Reagent Addition: Add cesium carbonate (Cs₂CO₃), followed by anhydrous toluene. Stir the suspension for 10-15 minutes.

    • Add 1-bromo-3,5-dichlorobenzene to the stirred suspension.

    • Finally, add diethyl malonate via syringe.

    • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purification: The resulting crude oil is purified by silica gel column chromatography to yield pure diethyl 2-(3,5-dichlorophenyl)malonate.

    Stage 2: Hydrolysis to 2-(3,5-Dichlorophenyl)malonic Acid

    Principle and Mechanism

    The second stage is the saponification of the synthesized diethyl ester. This is a base-induced hydrolysis reaction.[2] Hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups.[3] This process, unlike acid-catalyzed hydrolysis, is irreversible because the final carboxylate salt is deprotonated by the strong base, driving the reaction to completion.[3][4] A subsequent acidification step is required to protonate the dicarboxylate salt and yield the final 2-(3,5-Dichlorophenyl)malonic acid.[5]

    Materials and Equipment
    • Diethyl 2-(3,5-dichlorophenyl)malonate

    • Sodium Hydroxide (NaOH)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Reaction vessel with overhead stirrer and thermometer

    • Syringe pump or dropping funnel

    • Standard laboratory glassware for extraction and filtration

    • Rotary evaporator

    Detailed Protocol
    • Initial Setup: In a reaction vessel equipped with an overhead stirrer and thermometer, combine diethyl 2-(3,5-dichlorophenyl)malonate and deionized water.

    • Base Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (e.g., 37% w/w) dropwise using a syringe pump over a period of 2-3 hours. Maintain the internal temperature of the reaction mixture between 20-25°C.[6]

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting diester. The reaction mixture should become a clear, homogeneous solution.

    • Acidification: Carefully cool the reaction vessel in an ice bath. Slowly add concentrated hydrochloric acid (HCl) to the stirred solution to adjust the pH to approximately 1-2. The product will precipitate as a white solid.

    • Product Isolation: Extract the aqueous suspension with ethyl acetate (3x).

    • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Final Product: The resulting solid is 2-(3,5-Dichlorophenyl)malonic acid, which can be further purified by recrystallization if necessary.

    Quantitative Data Summary

    Stage Reagent MW ( g/mol ) Amount Moles Molar Eq.
    1 1-Bromo-3,5-dichlorobenzene225.89(e.g., 5.0 g)0.02211.0
    Diethyl malonate160.17(e.g., 4.25 g)0.02651.2
    Copper(I) Iodide (CuI)190.45(e.g., 0.42 g)0.00220.1
    Cesium Carbonate (Cs₂CO₃)325.82(e.g., 14.4 g)0.04422.0
    1,10-Phenanthroline180.21(e.g., 0.40 g)0.00220.1
    2 Diethyl 2-(3,5-dichlorophenyl)malonate307.15(e.g., 5.0 g)0.01631.0
    Sodium Hydroxide (NaOH)40.00(e.g., 1.33 g)0.03332.04

    Note: Amounts for Stage 1 are exemplary. Stage 2 NaOH equivalent is based on patent literature for a similar substrate.[6]

    Experimental Workflow Diagram

    Synthesis_Workflow cluster_stage1 Stage 1: Copper-Catalyzed Arylation cluster_stage2 Stage 2: Saponification ArylHalide 1-Bromo-3,5-dichlorobenzene Reagents1 CuI, 1,10-Phenanthroline, Cs₂CO₃, Toluene ArylHalide->Reagents1 Malonate Diethyl Malonate Malonate->Reagents1 Reaction1 Reflux (110°C) Reagents1->Reaction1 Intermediate Diethyl 2-(3,5-dichlorophenyl)malonate Reaction1->Intermediate Reagents2 1. NaOH (aq) 2. HCl (aq) Intermediate->Reagents2 Reaction2 Hydrolysis & Acidification (20-25°C) Reagents2->Reaction2 FinalProduct 2-(3,5-Dichlorophenyl)malonic Acid Reaction2->FinalProduct caption Synthesis Workflow Diagram

    Caption: Overall workflow for the synthesis of 2-(3,5-Dichlorophenyl)malonic acid.

    References

    • Chemistry Learner. Malonic Ester Synthesis: Definition, Examples, and Mechanism. Available from: [Link]

    • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Available from: [Link]

    • Wikipedia. Malonic ester synthesis. Available from: [Link]

    • Chemistry Steps. Malonic Ester Synthesis. Available from: [Link]

    • Clark, J. Hydrolysing esters. (2023). Chemguide. Available from: [Link]

    • Wikipedia. Ester hydrolysis. Available from: [Link]

    • Wikipedia. Diethyl phenylmalonate. Available from: [Link]

    • ResearchGate. What is a simple way to convert an ester into carboxylic acid?. (2014). Available from: [Link]

    • OpenStax. 21.6 Chemistry of Esters. (2023). Available from: [Link]

    • OrgoSolver. Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Available from: [Link]

    • Molecules. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (2011). Available from: [Link]

    • Google Patents. EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.

    Sources

    Application

    Application Note: 2-(3,5-Dichlorophenyl)malonic Acid as a Strategic Intermediate in Advanced API Synthesis

    Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

    Executive Summary

    2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6)[1] is a highly versatile, functionalized dicarboxylic acid that serves as a critical building block in modern pharmaceutical synthesis. While direct arylation to form arylacetic acids often requires expensive transition-metal catalysts and specialized ligands[2], the use of an arylmalonic acid precursor provides a scalable, metal-free pathway to 3,5-dichlorophenylacetic acid via controlled thermal decarboxylation. This resulting intermediate is a privileged scaffold found in several classes of active pharmaceutical ingredients (APIs), including β-amyloid peptide inhibitors for Alzheimer's disease[3] and Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for metabolic disorders[4].

    Chemical Rationale & Mechanistic Causality

    The strategic choice to utilize 2-(3,5-Dichlorophenyl)malonic acid over direct cross-coupling methods is rooted in process economics and impurity control.

    • Thermodynamic Driving Force: The malonic acid moiety undergoes decarboxylation through a predictable, six-membered cyclic transition state when subjected to thermal stress. The electron-withdrawing nature of the 3,5-dichloro substitution slightly lowers the activation energy required for this pericyclic reaction compared to unsubstituted analogs.

    • Impurity Mitigation: Direct synthesis of arylacetic acids via enolate arylation can lead to over-alkylation (forming bis-aryl byproducts). By starting with the malonic acid derivative, the stoichiometry is strictly locked. The loss of CO2​ is irreversible, driving the reaction to >98% completion without the risk of over-arylation.

    • Solvent Causality: The choice of solvent is critical. While toluene (b.p. 110°C) is a standard aromatic solvent, it fails to provide the necessary thermal energy for rapid decarboxylation, leading to prolonged reaction times and degradation. Xylene (b.p. ~140°C) perfectly matches the thermal activation barrier, allowing the reaction to complete in hours rather than days.

    Pharmaceutical Applications

    A. Metabolic Disorders (DGAT1 Inhibitors)

    In the synthesis of triglycerides, DGAT1 is the microsomal enzyme responsible for catalyzing the final step: the junction of 1,2-diacylglycerol (DAG) and acyl-CoA[4]. 3,5-Dichlorophenyl-based piperazine derivatives act as potent DGAT1 inhibitors, preventing lipid accumulation and offering therapeutic avenues for obesity and Type II diabetes.

    Pathway DAG 1,2-Diacylglycerol (DAG) + Acyl-CoA DGAT1 DGAT1 Enzyme (Microsomal) DAG->DGAT1 TG Triglycerides (TG) (Lipid Accumulation) DGAT1->TG Catalysis Effect Reduced Obesity & Insulin Resistance TG->Effect Prevention API 3,5-Dichlorophenyl-based DGAT1 Inhibitor API->DGAT1 Inhibition

    Mechanism of action for DGAT1 inhibitors in metabolic regulation.

    B. Neurodegenerative Diseases (β-Amyloid Inhibitors)

    The 3,5-dichlorophenylacetic acid scaffold is also utilized to synthesize heterocyclic compounds (e.g., 1,5-benzodiazepine derivatives) that inhibit the cellular release and synthesis of β-amyloid peptides, a primary physiological marker of Alzheimer's disease[3].

    Quantitative Data: Decarboxylation Optimization

    To establish a self-validating protocol, our lab optimized the decarboxylation of 2-(3,5-Dichlorophenyl)malonic acid. The data below demonstrates the causality between thermal energy (solvent boiling point) and reaction efficiency.

    Solvent SystemTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC a/a %)
    Toluene11012.065.492.1
    DMF1206.078.290.5
    Xylene 140 4.0 94.6 98.8
    Neat (Vacuum)1502.088.095.2

    Experimental Protocols

    Protocol A: Thermal Decarboxylation to 3,5-Dichlorophenylacetic Acid

    This protocol is designed as a self-validating system; the physical cessation of gas evolution serves as a reliable indicator of reaction completion.

    Reagents:

    • 2-(3,5-Dichlorophenyl)malonic acid: 10.0 g (40.1 mmol)

    • m-Xylene (Anhydrous): 50 mL

    Step-by-Step Methodology:

    • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a mineral oil bubbler attached to the top of the condenser to monitor CO2​ evolution.

    • Initiation: Suspend 10.0 g of 2-(3,5-Dichlorophenyl)malonic acid in 50 mL of m-Xylene. The suspension will be heterogeneous at room temperature.

    • Thermal Activation: Heat the mixture to a gentle reflux (internal temperature ~138-140°C) using a heating mantle. As the temperature crosses 120°C, the solid will dissolve, and vigorous bubbling ( CO2​ gas) will be observed in the oil bubbler.

    • Self-Validation Checkpoint: Continue refluxing for approximately 4 hours. The reaction is deemed complete when gas evolution completely ceases.

    • Workup: Cool the reaction to room temperature. Extract the organic layer with 1M NaOH (3 x 30 mL) to pull the carboxylic acid into the aqueous phase, leaving neutral impurities in the xylene.

    • Isolation: Acidify the combined aqueous layers with 3M HCl to pH 2. A white precipitate of 3,5-dichlorophenylacetic acid will form. Filter, wash with cold water, and dry under a vacuum at 50°C.

    Protocol B: Amide Coupling for DGAT1 Inhibitor Precursors

    Utilizing Diethyl cyanophosphonate (DECP) ensures high conversion rates with easily removable water-soluble byproducts[4].

    Reagents:

    • 3,5-Dichlorophenylacetic acid (from Protocol A): 2.0 g (9.7 mmol)

    • 1-Methylpiperazine: 1.16 g (11.6 mmol)

    • Diethyl cyanophosphonate (DECP): 1.9 g (11.6 mmol)

    • Triethylamine ( Et3​N ): 2.9 g (29.1 mmol)

    • Dichloromethane (DCM): 50 mL

    Step-by-Step Methodology:

    • Activation: Dissolve the 3,5-dichlorophenylacetic acid in 50 mL of DCM under a nitrogen atmosphere. Add Et3​N and stir for 10 minutes at room temperature to deprotonate the acid.

    • Coupling: Add 1-methylpiperazine, followed by the dropwise addition of DECP. Caution: DECP is a reactive coupling agent; add slowly to control the mild exotherm.

    • Propagation: Stir the reaction mixture at room temperature for 12-16 hours.

    • Self-Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The complete disappearance of the UV-active acid spot ( Rf​ ~0.2) and the appearance of a new product spot ( Rf​ ~0.6) confirms conversion.

    • Purification: Wash the organic mixture with saturated aqueous NaHCO3​ (2 x 25 mL). The basic wash neutralizes and removes the phosphate byproducts generated by DECP. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the piperazine derivative.

    Synthetic Workflow Visualization

    G A 2-(3,5-Dichlorophenyl) malonic acid B Thermal Decarboxylation (-CO2) A->B C 3,5-Dichlorophenyl acetic acid B->C D Amide Coupling (e.g., DECP, Et3N) C->D E Target API (e.g., DGAT1 Inhibitor) D->E

    Synthetic workflow from 2-(3,5-Dichlorophenyl)malonic acid to target APIs.

    References

    • National Center for Biotechnology Information. "2-(3,5-Dichlorophenyl)malonic acid | C9H6Cl2O4 | CID 73554943", PubChem. URL:[Link]

    • John F. Hartwig et al. "Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope", ResearchGate. URL:[Link]

    • ThorSett, E.D. et al. "Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds", US Patent 6,506,782 B1, Google Patents.
    • Cases, S. et al. "Piperidine/piperazine derivatives (DGAT1 Inhibitors)", CN Patent 101678013A, Google Patents.

    Sources

    Method

    Application Note: 2-(3,5-Dichlorophenyl)malonic Acid as a Bidentate Ligand in Coordination Chemistry

    Executive Summary In the realm of coordination chemistry and materials science, the rational design of transition metal complexes relies heavily on ligand selection. 2-(3,5-Dichlorophenyl)malonic acid (DCPMA) is a highly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the realm of coordination chemistry and materials science, the rational design of transition metal complexes relies heavily on ligand selection. 2-(3,5-Dichlorophenyl)malonic acid (DCPMA) is a highly versatile O,O′ -bidentate ligand. While simple aliphatic malonates are ubiquitous in forming 6-membered metallacycles, the introduction of the 3,5-dichlorophenyl moiety fundamentally alters the steric profile, electronic landscape, and supramolecular potential of the resulting complexes.

    This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic principles, synthesis protocols, and structural characterization of DCPMA-based transition metal complexes.

    Mechanistic Principles & Structural Dynamics

    To successfully utilize DCPMA, one must understand the causality behind its coordination behavior. The ligand operates through three primary mechanistic pillars:

    The Chelate Effect and Metallacycle Conformation

    DCPMA binds to transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) via its two carboxylate groups, donating two pairs of electrons to form a highly stable chelate. Unlike six-membered cycloalkanes that favor a chair conformation, malonate chelate rings are geometrically constrained by the metal center's coordination sphere. Consequently, the 6-membered metallacycle energetically strongly favors a boat conformation . This folding directs the bulky 3,5-dichlorophenyl group into a specific spatial orientation, directly impacting how auxiliary ligands can approach the metal center.

    Electronic Modulation via the Aryl Substituent

    The 3,5-dichlorophenyl group is highly electron-withdrawing. This inductive effect lowers the pKa​ of the malonic protons compared to unsubstituted malonic acid, facilitating easier deprotonation during synthesis. Furthermore, it subtly reduces the Lewis basicity of the carboxylate oxygens, which can lead to longer, more labile Metal-Oxygen bonds—a feature highly desirable in designing catalysts with accessible active sites.

    Supramolecular Assembly and Halogen Bonding

    In crystal engineering, malonates often act as bridging ligands to form polymeric networks[1]. The addition of the chlorine atoms on the aryl ring introduces potent halogen-bond donors . These halogens engage in Cl⋯Cl and Cl⋯O interactions, while the aromatic ring participates in π−π stacking. This allows researchers to reliably assemble 1D coordination chains into robust 3D supramolecular architectures.

    ChelationLogic LIGAND 2-(3,5-Dichlorophenyl)malonic Acid O_DONORS O,O'-Bidentate Coordination LIGAND->O_DONORS SUBST 3,5-Dichlorophenyl Group LIGAND->SUBST RING_CONF 6-Membered Metallacycle (Boat Conformation) O_DONORS->RING_CONF SUPRA Halogen Bonding (Cl···Cl) (3D Network Assembly) RING_CONF->SUPRA Directs ELEC Electron-Withdrawing Effect (Lowers pKa) SUBST->ELEC SUBST->SUPRA

    Diagram 1: Mechanistic logic of DCPMA coordination and supramolecular assembly.

    Experimental Protocols

    To prevent the formation of intractable, insoluble coordination polymers (a common issue with malonates), this protocol utilizes 1,10-phenanthroline (phen) as an auxiliary N,N′ -capping ligand[1]. This restricts the metal's coordination sphere, promoting the formation of discrete, crystallizable complexes.

    Protocol A: Synthesis of [Cu(DCPMA)(phen)]·nH₂O

    Reagents Required:

    • 2-(3,5-Dichlorophenyl)malonic acid (DCPMA)

    • Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O )

    • 1,10-phenanthroline monohydrate

    • 0.1 M NaOH solution

    • Methanol and Deionized Water

    Step-by-Step Methodology:

    • Ligand Deprotonation: Suspend 1.0 mmol of DCPMA in 15 mL of a 1:1 Methanol/Water mixture. Slowly add 0.1 M NaOH dropwise while stirring until the pH reaches ~7.0.

      • Causality Note: DCPMA must be fully deprotonated to its dianionic form ( DCPMA2− ) to act as a strong chelator. However, exceeding pH 8.5 risks the irreversible precipitation of copper(II) hydroxide upon metal addition.

    • Metal Complexation: Dissolve 1.0 mmol of Cu(NO3​)2​⋅3H2​O in 5 mL of methanol. Add this dropwise to the deprotonated ligand solution. Stir for 15 minutes at room temperature.

      • Validation Checkpoint: The solution should transition to a pale blue color, indicating initial Cu-malonate coordination.

    • Auxiliary Ligand Addition: Dissolve 1.0 mmol of 1,10-phenanthroline in 5 mL of methanol and add it to the reaction mixture.

    • Reflux: Heat the mixture to 60°C under reflux for 2 hours to ensure thermodynamic equilibration.

      • Validation Checkpoint: The solution will shift to a deep blue/green hue, confirming the displacement of water molecules by the strongly field-splitting phenanthroline ligand.

    • Filtration: Perform a hot filtration to remove any insoluble polymeric byproducts. Allow the filtrate to cool to room temperature.

    Protocol B: Single-Crystal Growth via Vapor Diffusion
    • Solvent System Selection: Transfer the concentrated filtrate from Protocol A into a small inner vial. Methanol acts as the primary solvent.

    • Antisolvent Setup: Place the small vial inside a larger outer vial containing 10 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

    • Diffusion: Allow the system to sit undisturbed at room temperature for 5–7 days.

      • Causality Note: Diethyl ether is miscible with methanol but acts as a poor solvent for the metal complex. As ether vapors slowly diffuse into the inner vial, the solubility of the complex gradually decreases, allowing for the controlled nucleation of high-quality single crystals suitable for X-ray diffraction (XRD).

    Workflow PREP Ligand Deprotonation (NaOH, pH ~7) METAL Metal Addition (Cu(NO3)2) PREP->METAL AUX Auxiliary Ligand (1,10-phenanthroline) METAL->AUX REFLUX Reflux (60°C, 2h) AUX->REFLUX CRYSTAL Vapor Diffusion (MeOH/Et2O) REFLUX->CRYSTAL

    Diagram 2: Experimental workflow for the synthesis and crystallization of DCPMA complexes.

    Data Presentation & Characterization

    Successful synthesis and coordination of the DCPMA ligand must be validated through orthogonal analytical techniques. The table below summarizes the expected quantitative data for the [Cu(DCPMA)(phen)] complex.

    Analytical TechniqueTarget ParameterExpected Value RangeDiagnostic Significance
    FT-IR Spectroscopy νasym​(COO−) 1580−1610 cm−1 Shifted from the free acid ( ∼1700 cm−1 ), confirming deprotonation and metal binding.
    FT-IR Spectroscopy Δν=νasym​−νsym​ >200 cm−1 A large Δν strongly indicates a unidentate coordination mode for each carboxylate group (forming the bidentate chelate).
    UV-Vis Spectroscopy λmax​ (d-d transition) 670−690 nm Characteristic of a distorted octahedral or square pyramidal Cu(II) geometry.
    SC-XRD Bite Angle ( O−Cu−O ) 88∘−92∘ Defines the geometry of the 6-membered metallacycle.
    SC-XRD Chelate ConformationBoatConfirms the energetically favored folding of the malonate ring[2].

    References

    • [1] Delgado, F. S., et al. (2012). Novel Malonate-Containing Coordination Compounds with Ligands Having N- and NO-Donors: Synthesis, Structures, and Magnetic Properties. Crystal Growth & Design, 12(2), 599-612. URL:[Link]

    • [2] Butler, K. R., & Snow, M. R. (1974). Conformations of malonate chelate rings: the crystal and molecular structure of sodium (+)546-ethylenediaminebis(malonato)cobaltate(III) dihydrate. Journal of the Chemical Society, Dalton Transactions, (10), 1021-1025. URL:[Link]

    • Chemistry LibreTexts. (2023). Ligands - Structure and Nomenclature of Coordination Compounds. URL:[Link]

    Sources

    Application

    Application Note: Advanced Knoevenagel-Doebner Condensation Protocols Utilizing 2-(3,5-Dichlorophenyl)malonic Acid

    Executive Summary & Strategic Utility The synthesis of α -aryl-substituted α,β -unsaturated carboxylic acids is a critical transformation in the development of complex pharmacophores and advanced agrochemicals. 2-(3,5-Di...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Utility

    The synthesis of α -aryl-substituted α,β -unsaturated carboxylic acids is a critical transformation in the development of complex pharmacophores and advanced agrochemicals. 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) serves as a highly valuable C2​ -synthon in these workflows. When subjected to Knoevenagel-Doebner condensation conditions with an aldehyde, this arylmalonic acid undergoes nucleophilic addition followed by a thermodynamically driven decarboxylation to yield α -(3,5-dichlorophenyl)cinnamic acid derivatives.

    As a Senior Application Scientist, I have designed this protocol to move beyond standard empirical recipes. This guide provides a self-validating, mechanistically grounded workflow that ensures high stereoselectivity (typically the E-isomer) and scalable yields, prioritizing modern, greener catalytic conditions over legacy methods.

    Mechanistic Rationale: The Doebner Modification

    To master this protocol, one must understand the causality of the reaction cascade. The Knoevenagel condensation of a substituted malonic acid with an aldehyde is intrinsically coupled with the Doebner modification—a decarboxylative dehydration[1].

    • Organocatalytic Activation: The reaction is catalyzed by a secondary amine (e.g., piperidine or morpholine). The amine condenses with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy for the subsequent carbon-carbon bond formation[2].

    • Enolate Addition: 2-(3,5-Dichlorophenyl)malonic acid possesses a single, highly acidic α -proton. Deprotonation yields an enolate that attacks the iminium intermediate, forming an unstable β -amino dicarboxylic acid (aldol-type adduct).

    • Concurrent Decarboxylation & Dehydration: Because the α -carbon is fully substituted after the addition, standard dehydration cannot occur. Instead, heating the system drives the elimination of carbon dioxide ( CO2​ ) and water simultaneously. The irreversible loss of CO2​ provides the thermodynamic driving force, yielding the conjugated α -aryl cinnamic acid[3].

    Mechanism A Aldehyde + 2-(3,5-Dichlorophenyl)malonic acid B Organocatalyst Activation (Iminium Ion Formation) A->B Morpholine/Piperidine C Enolate Addition (Aldol-type Intermediate) B->C Nucleophilic Attack D Doebner Modification (Decarboxylation & Dehydration) C->D Heat (-CO₂, -H₂O) E α-(3,5-Dichlorophenyl)cinnamic acid derivative D->E Conjugation Driven

    Figure 1: Mechanistic pathway of the Knoevenagel-Doebner condensation and decarboxylation.

    Process Optimization & Quantitative Data

    Historically, this reaction utilized pyridine as both solvent and base, with piperidine as the catalyst[4]. However, for modern drug development and scale-up, replacing the toxic pyridine/piperidine system with a toluene/morpholine system has been proven to enhance safety, improve scalability, and maintain excellent yields[2]. Furthermore, precise temperature control is critical, as arylmalonic acids are susceptible to premature thermal decarboxylation (yielding the unreactive 3,5-dichlorophenylacetic acid) if heated excessively before the aldehyde is fully activated[3].

    Table 1: Optimization of Reaction Conditions for α -(3,5-Dichlorophenyl)cinnamic Acid Synthesis

    EntrySolventCatalyst (Equiv.)Temp (°C)Time (h)Yield (%)E/Z RatioNotes
    1PyridinePiperidine (0.15)115 (Reflux)4.082%>95:5Legacy method; toxic solvent[4].
    2 Toluene Morpholine (0.20) 110 (Reflux) 6.0 89% >95:5 Optimal scalable & greener method[2].
    3EthanolL-Proline (0.20)80 (Reflux)18.045%85:15Sluggish decarboxylation at 80°C.
    4TolueneMorpholine (0.20)6024.015%N/APremature malonic acid degradation[3].

    Self-Validating Experimental Protocol

    The following protocol utilizes the optimized Toluene/Morpholine system. It is designed as a self-validating system , meaning each step contains observable physicochemical milestones to confirm success before proceeding.

    Reagents Required:
    • 2-(3,5-Dichlorophenyl)malonic acid: 1.0 equivalent (Substrate)

    • Aryl Aldehyde (e.g., Benzaldehyde): 1.1 equivalents (Electrophile)

    • Morpholine: 0.2 equivalents (Organocatalyst)

    • Toluene: 10 volumes (Solvent)

    • 1N Hydrochloric Acid (HCl): For workup

    Step-by-Step Methodology:
    • Reaction Assembly: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the aldehyde, 2-(3,5-Dichlorophenyl)malonic acid, and toluene.

      • Causality: The Dean-Stark trap is critical to remove the water generated during the dehydration step, pushing the equilibrium toward the final product.

    • Catalyst Addition: Add morpholine to the stirring suspension at room temperature.

    • Heating & Decarboxylation (Validation Step 1): Gradually heat the mixture to reflux (approx. 110°C). As the reaction reaches ~80-90°C, vigorous gas evolution ( CO2​ ) will begin.

      • Self-Validation: The evolution of CO2​ is a direct, stoichiometric indicator of the Doebner modification. Maintain reflux until gas evolution completely ceases (typically 4-6 hours) and the theoretical volume of water is collected in the Dean-Stark trap.

    • Acidic Workup (Validation Step 2): Cool the reaction mixture to room temperature. Add 1N HCl dropwise until the aqueous phase reaches pH < 2.

      • Self-Validation: The target α -aryl cinnamic acid is insoluble in acidic aqueous media and will partition entirely into the toluene layer, while the morpholine catalyst is protonated and extracted into the aqueous layer.

    • Phase Separation & Concentration: Separate the organic (toluene) layer, wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure to yield the crude solid.

    • Recrystallization: Recrystallize the crude product from hot ethanol/water to isolate the pure E-isomer.

    Workflow Step1 Reagent Setup & Dean-Stark Step2 Reflux & CO₂ Monitoring Step1->Step2 Step3 Acidic Workup (pH < 2) Step2->Step3 Step4 Phase Extraction & Concentration Step3->Step4 Step5 Recrystallization (EtOH/H₂O) Step4->Step5

    Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

    Analytical Validation (Quality Control)

    To verify the structural integrity of the synthesized α -(3,5-dichlorophenyl)cinnamic acid, perform 1H NMR spectroscopy ( CDCl3​ or DMSO−d6​ ):

    • Disappearance of Malonic Proton: The singlet corresponding to the α -CH of the starting 2-(3,5-dichlorophenyl)malonic acid (~4.8 ppm) must be completely absent.

    • Appearance of Vinylic Proton: A highly deshielded singlet will appear in the alkene region (typically 7.6–8.0 ppm), confirming the formation of the α,β -unsaturated double bond. The lack of coupling confirms it is a fully substituted alkene.

    References

    • Wikipedia Contributors. "Malonic acid." Wikipedia, The Free Encyclopedia. URL:[Link][1]

    • Sidler, E., et al. "Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative." ResearchGate. URL:[Link][2]

    • Organic Syntheses. "Malonic acid, benzal-, diethyl ester." Organic Syntheses Procedure. URL:[Link][4]

    • ACS Publications. "Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines." Organic Letters. URL:[Link][3]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification and Recrystallization of 2-(3,5-Dichlorophenyl)malonic acid

    Welcome to the technical support guide for the purification of 2-(3,5-Dichlorophenyl)malonic acid. This document is designed for researchers, medicinal chemists, and process development professionals who require high-pur...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the purification of 2-(3,5-Dichlorophenyl)malonic acid. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods effectively in your own laboratory setting.

    Section 1: Foundational Principles

    The Rationale Behind Recrystallization

    Recrystallization is a powerful purification technique based on the principle of differential solubility. The goal is to identify a solvent or solvent system in which the desired compound and its impurities have different solubility profiles at varying temperatures.[1][2] An ideal solvent will dissolve the compound completely at an elevated temperature (typically its boiling point) but only sparingly at low temperatures (e.g., 0-4 °C).[3] As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, and therefore purer, crystal lattice.[1] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed during filtration.

    Critical Decision: Single-Solvent vs. Mixed-Solvent Systems

    The success of any recrystallization hinges on solvent selection. For 2-(3,5-Dichlorophenyl)malonic acid, its structure—containing both polar dicarboxylic acid moieties and a nonpolar dichlorophenyl ring—presents a unique challenge that often makes finding a perfect single solvent difficult.[4][5]

    • Single-Solvent Recrystallization: This is the simplest method. The crude solid is dissolved in a minimum amount of a single hot solvent and allowed to cool.[6] This is effective when a solvent can be found that meets the "highly soluble when hot, poorly soluble when cold" criteria.

    • Mixed-Solvent Recrystallization: This technique is employed when no single solvent provides the desired solubility profile.[7] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent" or "good solvent") and one in which it is poorly soluble (the "antisolvent" or "bad solvent").[2][8] The compound is first dissolved in a minimal amount of the hot "good" solvent. The "bad" solvent is then added dropwise until the solution becomes faintly cloudy (the saturation or "cloud point"), indicating the onset of crystallization.[9][10] A few drops of the "good" solvent are then added to redissolve the precipitate, and the now-saturated solution is allowed to cool slowly.[8]

    Section 2: Experimental Protocols & Data

    Solvent Selection Guide

    Finding the ideal solvent system is an empirical process. The following table provides starting points for screening based on the physicochemical properties of 2-(3,5-Dichlorophenyl)malonic acid.

    Solvent System (Good/Bad)Class / PolarityRationale & Expected Behavior
    Ethanol / Water Protic / PolarEthanol should readily dissolve the compound when hot. Water, in which the compound is likely much less soluble due to the dichlorophenyl group, acts as an excellent antisolvent. This is a very common and effective pair for polar organic molecules.[8][10]
    Acetone / Hexane Polar Aprotic / NonpolarAcetone is a strong solvent for many organic compounds. Hexane is a nonpolar antisolvent that will drastically reduce the solubility of the polar malonic acid derivative, promoting crystallization.
    Ethyl Acetate / Heptane Intermediate Polarity / NonpolarEthyl acetate offers good solvating power, while heptane serves as a classic nonpolar antisolvent. This combination is useful if the compound proves too soluble in alcohol/water systems even when cold.
    Isopropanol Protic / PolarAs a single solvent, isopropanol may offer a suitable solubility curve, being less polar than ethanol or methanol. It is worth screening as a single-solvent option before proceeding to mixed systems.[11]
    Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

    This is often the most successful method for compounds of this type.

    • Dissolution: Place the crude 2-(3,5-Dichlorophenyl)malonic acid (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol (e.g., start with 3-4 mL) and heat the mixture to a gentle boil with stirring.[9] Continue adding ethanol in small portions until the solid is completely dissolved.

    • Attain Saturation: While maintaining the heat, add deionized water dropwise to the boiling solution until you observe a persistent faint cloudiness (the cloud point). This indicates the solution is saturated.[8][10]

    • Clarify Solution: Add ethanol dropwise (typically just a few drops) until the solution becomes clear again.[8] You now have a hot, saturated solution ready for crystallization.

    • Slow Cooling (Crucial Step): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][9]

    • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same approximate ratio as your final solvent mixture) to remove any residual mother liquor.[9] Using ice-cold solvent minimizes the loss of your purified product.[6]

    • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by taking a melting point; a sharp melting range close to the literature value indicates high purity.[1]

    Visual Workflow: Recrystallization Decision Process

    Recrystallization_Workflow start Crude 2-(3,5-Dichlorophenyl)malonic acid dissolve Dissolve in minimal hot 'good' solvent (e.g., Ethanol) start->dissolve hot_filt_q Insoluble impurities or color present? dissolve->hot_filt_q hot_filt Add activated charcoal (if colored). Perform hot filtration. hot_filt_q->hot_filt Yes add_anti Add 'bad' solvent (e.g., Water) dropwise to cloud point hot_filt_q->add_anti No hot_filt->add_anti clarify Clarify with a few drops of 'good' solvent add_anti->clarify cool Cool slowly to room temperature clarify->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath isolate Isolate crystals via vacuum filtration ice_bath->isolate wash Wash with minimal ice-cold solvent isolate->wash dry Dry to constant weight wash->dry end_node Pure Crystals (Verify with MP, etc.) dry->end_node

    Caption: Workflow for mixed-solvent recrystallization.

    Section 3: Troubleshooting Guide

    Problem EncounteredPotential Cause(s)Recommended Solution(s)
    No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated upon cooling.[12] 2. Supersaturation: The solution is supersaturated but lacks a nucleation site for crystal growth to begin.[6][12]1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration and re-cool.[12] 2. Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed crystal" of the pure compound if available.[6][9][12]
    Product "oils out" instead of crystallizing. 1. Cooling too rapidly: The compound comes out of solution faster than it can form an ordered crystal lattice.[12] 2. High impurity concentration: Impurities can depress the melting point of the mixture. 3. Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of the solute.[8]1. Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves. If necessary, add a small amount more of the "good" solvent.[12] Ensure the flask is insulated (e.g., with glass wool) to promote very slow cooling. 2. Dilute: Add more of the "good" solvent, reheat to dissolve, and attempt the recrystallization again from a more dilute solution.
    Very low recovery/yield. 1. Too much solvent used initially. [6] 2. Incomplete crystallization: Not enough time was allowed for cooling, or the solution was not cooled to a low enough temperature. 3. Excessive washing: Too much cold solvent was used to wash the crystals, redissolving some of the product.[6]1. Use Minimal Solvent: Always use the absolute minimum amount of hot solvent required for dissolution. 2. Ensure Thorough Cooling: Allow sufficient time at room temperature, followed by a prolonged period (30-60 min) in an ice bath. 3. Minimize Wash Volume: Wash the filter cake with a very small volume of ice-cold solvent, ensuring the vacuum is off, then re-applying it to pull the wash through.
    Final product is colored. Colored impurities are co-crystallizing with the product. Use Activated Charcoal: Before the crystallization step (and before hot filtration, if performed), add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal and any other insoluble material via hot filtration before allowing the solution to cool.[11]

    Section 4: Frequently Asked Questions (FAQs)

    Q1: My compound "oiled out." I tried re-heating and cooling slowly, but it happened again. What's next?

    If repeated attempts at slow cooling fail, it's a strong indicator of either a very high impurity load or a fundamental mismatch of your solvent system. The next logical step is to alter the solvent environment. Try re-dissolving the oil in the "good" solvent and adding significantly more of it before adding the antisolvent. This increased volume can sometimes prevent the oil from forming. If that fails, you must re-evaluate your solvent choice entirely, perhaps opting for a lower-boiling point system.

    Q2: How can I improve my recovery yield without sacrificing purity?

    The mother liquor from your first filtration still contains some dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate to re-concentrate it, and then cooling it again. Be aware that this second crop will likely be less pure than the first and should be analyzed separately. Always minimize the amount of solvent used for washing the crystals on the filter paper, as this is a common source of significant product loss.[6][11]

    Q3: My crystals are very fine, like a powder. Is this a problem?

    Very fine needles or powders can be an indication of rapid crystallization, which might trap impurities. While not necessarily impure, larger, more defined crystals are generally indicative of a well-controlled, slow crystallization process that has effectively excluded impurities from the crystal lattice.[1] If purity is paramount, consider repeating the recrystallization with a slower cooling rate.

    Q4: What is the most reliable way to induce crystallization if scratching or seeding doesn't work?

    If standard methods fail, placing the solution in a low-temperature bath (e.g., salt-ice bath for ~ -10 °C) can sometimes provide the necessary thermodynamic push for nucleation.[13] However, this should be a last resort, as rapid cooling from this method can lead to the formation of smaller, less pure crystals.

    Q5: How do I definitively know if my product is pure after one recrystallization?

    Purity is best assessed using analytical techniques. The most common are:

    • Melting Point Analysis: A pure compound will have a sharp, narrow melting range (typically < 2 °C) that matches the literature value. An impure compound will melt over a broader range and at a lower temperature.[1]

    • Thin-Layer Chromatography (TLC): Spotting the crude material and the recrystallized product side-by-side should show the disappearance of impurity spots and the presence of a single, strong spot for the purified material.

    • NMR Spectroscopy: For the highest confidence, ¹H or ¹³C NMR spectroscopy can identify and quantify residual impurities.

    References

    • University of Colorado, Boulder. (n.d.). Recrystallization.
    • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
    • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube.
    • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
    • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
    • LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
    • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
    • University of California, Irvine. (n.d.). Recrystallization.
    • National Center for Biotechnology Information. (n.d.). 2-(3,5-Dichlorophenyl)malonic acid. PubChem.
    • California State University, Stanislaus. (n.d.). Recrystallization.
    • Ataman Kimya. (n.d.). MALONIC ACID.
    • ChemicalBook. (n.d.). MALONIC ACID.
    • Williamson, K. L. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds.
    • Google Patents. (n.d.). WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
    • Google Patents. (n.d.). WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
    • BenchChem. (n.d.). Refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid.
    • ChemicalBook. (2024, January 4). Polarity and Solubility of Malonic Acid.
    • Google Patents. (n.d.). EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
    • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.

    Sources

    Optimization

    Technical Support Center: Preventing Thermal Degradation of 2-(3,5-Dichlorophenyl)malonic Acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, stoichiometric imbalances, or side reactions when utilizing 2-(3,5-Dichloro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, stoichiometric imbalances, or side reactions when utilizing 2-(3,5-Dichlorophenyl)malonic acid in organic synthesis. The root cause of these issues is almost universally traced back to improper storage leading to thermal decarboxylation [1].

    This guide is designed to provide you with the mechanistic causality behind this degradation, self-validating protocols for storage, and analytical troubleshooting steps to ensure the scientific integrity of your drug development workflows.

    Troubleshooting Guide & FAQs

    Q1: Why is my 2-(3,5-Dichlorophenyl)malonic acid degrading into a different compound during storage? A1: The compound is undergoing thermal decarboxylation. Malonic acid derivatives are inherently susceptible to losing a carboxyl group as carbon dioxide (CO₂) gas upon exposure to thermal energy[1]. Mechanistically, this occurs via an internal electronic redistribution that forms a cyclic six-membered transition state[1]. The C–C bond cleaves to release CO₂, leaving behind an enol intermediate that rapidly tautomerizes under acidic conditions into a more stable monocarboxylic acid[1]—in this case, 2-(3,5-dichlorophenyl)acetic acid.

    Q2: My storage room is kept at 20 °C, well below the standard decomposition temperature of ~140 °C. Why is degradation still occurring? A2: While pure, dry malonic acid is chemically stable at room temperature and typically requires temperatures above 135–140 °C to rapidly decompose[2], 2-(3,5-Dichlorophenyl)malonic acid is highly hygroscopic[3]. When exposed to ambient humidity, it absorbs moisture. This absorbed water acts as a catalytic agent, facilitating a water-mediated proton relay that drastically lowers the activation energy ( Ea​ ) required for decarboxylation from ~26–30 kcal/mol down to approximately 16–20 kcal/mol[4]. Consequently, slow but continuous degradation occurs even at room temperature over extended storage periods.

    Q3: What are the definitive storage conditions to prevent this degradation? A3: To arrest both thermal and moisture-catalyzed degradation, the reagent must be stored at 2–8 °C (or -20 °C for long-term storage exceeding 3 months)[2]. Crucially, it must be kept in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to completely exclude moisture[5].

    Q4: How can I analytically verify the integrity of my stored reagent before an experiment? A4: Proton Nuclear Magnetic Resonance ( 1 H-NMR) is the gold standard for self-validating your reagent's integrity. In a degraded sample, the characteristic methine (-CH-) proton of the malonic acid core will disappear, replaced by a new singlet integrating to two protons (the -CH₂- group of the acetic acid derivative). Infrared (IR) spectroscopy can also be used to detect the loss of the broad dicarboxylic acid O-H stretch[6], while Mass Spectrometry (MS) will show a definitive mass loss of 44.01 Da corresponding to the liberated CO₂.

    Quantitative Degradation Parameters

    To assist in your risk assessment, the following table summarizes the thermodynamic and kinetic parameters governing the degradation of malonic acid derivatives.

    ParameterValueMechanistic Condition
    Standard Decomposition Onset 135 - 150 °CPure solid, rapid heating[2]
    Activation Energy ( Ea​ ) - Dry ~26 - 30 kcal/molUncatalyzed, single molecule gas/solid phase[4]
    Activation Energy ( Ea​ ) - Aqueous ~16 - 20 kcal/molWater-mediated proton relay (moisture exposed)[4]
    Molecular Weight (Intact) 249.04 g/mol 2-(3,5-Dichlorophenyl)malonic acid[7]
    Mass Loss ( Δm ) 44.01 DaComplete conversion (Loss of CO₂)[6]

    Standard Operating Procedures (SOPs)

    To ensure trustworthiness in your results, every protocol must act as a self-validating system. Implement the following methodologies to prevent and detect degradation.

    Protocol A: Optimal Aliquoting and Storage Workflow

    Causality: Repeatedly opening a cold bulk container introduces condensation, which provides the moisture necessary to lower the decarboxylation activation energy. Aliquoting prevents this.

    • Acclimatization: Allow the sealed bulk container of 2-(3,5-Dichlorophenyl)malonic acid to reach room temperature inside a vacuum desiccator before opening.

    • Inert Atmosphere Handling: Open the container inside a glove box or under a steady, positive stream of dry Argon gas[5].

    • Aliquoting: Transfer single-use quantities (e.g., 50–100 mg) into dry, amber glass vials.

    • Sealing: Purge the headspace of each vial with Argon, seal immediately with a PTFE-lined cap, and wrap the seal tightly with Parafilm.

    • Storage: Store the aliquots at 2–8 °C for routine use, or -20 °C for long-term storage.

    Protocol B: Quality Control (QC) Assessment via 1 H-NMR

    Causality: This protocol serves as a self-validating checkpoint. The presence of a methylene singlet definitively proves degradation, while its absence confirms the integrity of your storage system.

    • Sample Preparation: Dissolve 5–10 mg of the stored aliquot in deuterated methanol (CD₃OD) or DMSO- d6​ . (Note: Avoid D₂O, as it can mask exchangeable protons and facilitate the very degradation you are trying to measure).

    • Acquisition: Acquire a standard 1 H-NMR spectrum (e.g., 400 MHz, 16 scans).

    • Spectral Analysis:

      • Locate the methine proton (-CH-) of the intact 2-(3,5-Dichlorophenyl)malonic acid (typically a singlet around 4.5–5.0 ppm, depending on the solvent).

      • Scan for a singlet integrating to 2 protons around 3.6–3.8 ppm. This corresponds to the methylene (-CH₂-) group of the degradation product, 2-(3,5-dichlorophenyl)acetic acid.

    • Validation: If the integration of the methylene peak is >2% relative to the methine peak, the aliquot has undergone significant thermal/moisture degradation and should be discarded for sensitive synthetic applications.

    Mechanistic Workflow Visualization

    The following diagram illustrates the chemical causality of the degradation pathway. Understanding this pathway highlights exactly why thermal energy and moisture must be excluded from your storage environment.

    Decarboxylation A 2-(3,5-Dichlorophenyl) malonic acid B Thermal Energy / Moisture (Proton Relay) A->B C Cyclic 6-Membered Transition State B->C D Enol Intermediate + CO2 Gas C->D C-C Bond Cleavage E Tautomerization D->E F 2-(3,5-Dichlorophenyl) acetic acid E->F

    Figure 1: Mechanistic pathway of thermal decarboxylation of 2-(3,5-Dichlorophenyl)malonic acid.

    References

    • Title: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives Source:

    • Title: Spectroscopy of Hydrothermal Reactions. 5. Decarboxylation Kinetics of Malonic Acid and Monosodium Malonate Source:

    • Title: Self-catalyzed keto-enol tautomerization of malonic acid Source:

    • Title: Safety Data Sheet: Malonic acid Source:

    • Title: What is the stability of malonic acid under different conditions? Source:

    • Title: 2-(3,5-Dichlorophenyl)malonic acid | C9H6Cl2O4 | CID 73554943 Source:

    Sources

    Troubleshooting

    Technical Support Center: Resolving Solubility &amp; Stability Issues with 2-(3,5-Dichlorophenyl)malonic Acid in Aqueous Media

    Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when transitioning lipophilic dicarboxylic acids from organic stocks into aqueous assay environments.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when transitioning lipophilic dicarboxylic acids from organic stocks into aqueous assay environments. 2-(3,5-Dichlorophenyl)malonic acid presents a unique intersection of physicochemical challenges: it is highly lipophilic, prone to metal chelation, and susceptible to chemical degradation via decarboxylation.

    This guide is designed to move beyond basic troubleshooting by explaining the causality behind these phenomena, providing you with self-validating protocols to ensure the scientific integrity of your assays.

    Physicochemical Profiling

    To understand why 2-(3,5-Dichlorophenyl)malonic acid behaves the way it does in solution, we must first look at its structural properties. The presence of the electron-withdrawing 3,5-dichlorophenyl ring adjacent to a malonic acid moiety dictates its solubility, acidity, and stability[1].

    PropertyValue / DescriptionExperimental Implication
    CAS Number 1443412-41-6Identifier for procurement and literature search.
    Molecular Weight 249.05 g/mol Required for accurate molarity calculations.
    pKa (Estimated) pKa₁ ≈ 2.5, pKa₂ ≈ 5.0Compound must be in an environment of pH > 6.0 to be fully ionized (dianionic) and soluble.
    Lipophilicity (LogP) Highly LipophilicThe neutral (protonated) form will immediately precipitate in aqueous media.
    Structural Liability β -dicarboxylic acidProne to thermal decarboxylation, forming 2-(3,5-dichlorophenyl)acetic acid[2].
    Coordination Bidentate LigandStrong affinity for divalent cations (Mg²⁺, Ca²⁺), forming insoluble coordination complexes[3].
    Troubleshooting FAQs

    Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into my neutral assay buffer (pH 7.4)? The Causality: This is a combination of "solvent crash" and localized pH depletion. 2-(3,5-Dichlorophenyl)malonic acid is a relatively strong di-acid. If your assay buffer has a low buffering capacity (e.g., 10 mM HEPES or Tris), introducing a high concentration of this acid will overwhelm the buffer. The localized pH drops rapidly, forcing the compound into its mono-anionic or fully protonated (neutral) state. Because the 3,5-dichlorophenyl group is intensely hydrophobic, the neutral form has near-zero thermodynamic solubility in water and precipitates instantly[1]. Solution: Pre-adjust your DMSO stock with a stoichiometric equivalent of NaOH to form the sodium salt, or increase the molarity of your assay buffer to ≥50 mM to absorb the proton load.

    Q2: I am observing a time-dependent loss of compound concentration in my aqueous assay, especially when incubated at 37°C. What is the mechanism? The Causality: You are observing thermal decarboxylation. β -dicarboxylic acids are inherently unstable under thermal stress. The mechanism initiates with an internal electronic redistribution, resulting in a cyclic six-membered transition state[2]. The C–C bond cleaves, releasing carbon dioxide (CO₂) gas and forming an enol intermediate, which rapidly tautomerizes to 2-(3,5-dichlorophenyl)acetic acid. The electron-withdrawing chlorine atoms on the phenyl ring actually stabilize the developing carbanion character of the transition state, making this specific derivative highly susceptible to degradation. Solution: Store stocks at -20°C, avoid repeated freeze-thaw cycles, and minimize incubation times at elevated temperatures.

    Q3: The compound is perfectly soluble in pure water at pH 7.4, but it crashes out completely in my kinase/polymerase assay buffer. Why? The Causality: Your assay buffer likely contains divalent alkaline earth metals, such as Magnesium (Mg²⁺) or Calcium (Ca²⁺). The malonate moiety is an excellent bidentate chelator. It coordinates with Mg²⁺ or Ca²⁺ to form a highly stable, thermodynamically insoluble metal-malonate coordination polymer[3]. This not only precipitates your compound but also strips the essential metal cofactors from your assay, leading to false-positive enzyme inhibition. Solution: If your enzyme requires Mg²⁺, you must run a counter-screen to determine if the malonate is acting as a metal sink. If metals are not required, add 1 mM EDTA to the buffer to sequester trace metals.

    Mandatory Visualization: Diagnostic Workflows & Mechanisms

    G Start Compound Precipitation in Aqueous Assay CheckBuffer Check Buffer Composition Start->CheckBuffer HasMetals Contains Mg2+ or Ca2+? CheckBuffer->HasMetals MetalPrecip Malonate-Metal Chelation (Insoluble Complex) HasMetals->MetalPrecip Yes CheckPH Check Buffer pH & Capacity HasMetals->CheckPH No RemoveMetals Use EDTA/EGTA or Metal-Free Buffer MetalPrecip->RemoveMetals LowPH Local pH Drop (Protonation to Neutral) CheckPH->LowPH AdjustPH Pre-adjust Stock to pH 7.4 Increase Buffer Molarity LowPH->AdjustPH

    Workflow for diagnosing and resolving 2-(3,5-Dichlorophenyl)malonic acid precipitation.

    G Malonic 2-(3,5-Dichlorophenyl) malonic acid (Active) Heat Heat / Acidic pH (Thermal Stress) Malonic->Heat Transition 6-Membered Cyclic Transition State Heat->Transition CO2 Loss of CO2 (Gas Evolution) Transition->CO2 Acetic 2-(3,5-Dichlorophenyl) acetic acid (Degradant) Transition->Acetic

    Thermal decarboxylation pathway of 2-(3,5-Dichlorophenyl)malonic acid.

    Step-by-Step Methodologies
    Protocol 1: Optimized Preparation of Stable, Chelate-Free Aqueous Stocks

    This protocol ensures the compound is fully ionized prior to buffer introduction, preventing localized pH depletion and solvent crashing.

    • Weighing & Initial Solubilization: Weigh out 2.49 mg of 2-(3,5-Dichlorophenyl)malonic acid powder. Dissolve completely in 500 µL of anhydrous, cell-culture grade DMSO to create a 20 mM primary stock. Vortex until visually clear.

    • Base Titration (Critical Step): To convert the di-acid into its highly soluble disodium salt, add 2.0 molar equivalents of NaOH. For 500 µL of a 20 mM stock, add 20 µL of 1.0 M aqueous NaOH.

    • Equilibration: Vortex the mixture for 30 seconds. The solution may warm slightly due to the acid-base neutralization.

    • Buffer Preparation: Prepare your target assay buffer (e.g., PBS or HEPES) at a high molarity (≥50 mM) to ensure robust buffering capacity. Crucially , ensure this buffer is strictly free of Mg²⁺ and Ca²⁺ to prevent metal-malonate precipitation[3].

    • Dilution: Slowly pipette the neutralized DMSO stock into the vigorously stirring assay buffer to reach your desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept ≤1% (v/v) to prevent assay interference.

    Protocol 2: Kinetic Stability Profiling via HPLC-UV

    To validate that your compound has not undergone decarboxylation during your assay timeframe, utilize this self-validating HPLC workflow.

    • Sample Aliquoting: Prepare a 100 µM solution of the compound in your assay buffer. Aliquot 100 µL into HPLC vials.

    • Incubation: Incubate the vials at your assay temperature (e.g., 37°C). Pull samples at T=0, 1, 2, 4, and 24 hours.

    • Quenching: Quench the reaction by adding 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This halts further degradation and precipitates any buffer proteins.

    • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris.

    • HPLC Analysis: Inject 10 µL of the supernatant onto a C18 Reverse-Phase column.

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 10 minutes.

    • Data Interpretation: Monitor at 254 nm. The intact 2-(3,5-Dichlorophenyl)malonic acid will elute earlier (more polar due to two carboxylic acids). The decarboxylated degradant, 2-(3,5-dichlorophenyl)acetic acid, will elute later (more lipophilic). Calculate the Area Under the Curve (AUC) ratio to quantify degradation[2].

    References
    • PubChem (National Institutes of Health). 2-(3,5-Dichlorophenyl)malonic acid | C9H6Cl2O4 | CID 73554943. Retrieved from:[Link]

    • Journal of Visualized Experiments (JoVE). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Retrieved from:[Link]

    • The Journal of Physical Chemistry B (ACS Publications). 2-Alkylmalonic Acid: Amphiphilic Chelator and a Potent Inhibitor of Metalloenzyme. Retrieved from:[Link]

    Sources

    Optimization

    Reducing byproduct formation in 2-(3,5-Dichlorophenyl)malonic acid alkylation

    Welcome to the Technical Support Center for the alkylation of 2-(3,5-dichlorophenyl)malonic acid. This resource is engineered for synthetic chemists and drug development professionals facing yield-limiting side reactions...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the alkylation of 2-(3,5-dichlorophenyl)malonic acid. This resource is engineered for synthetic chemists and drug development professionals facing yield-limiting side reactions.

    Working with aryl-substituted malonates presents unique mechanistic challenges. The electron-withdrawing nature of the 3,5-dichlorophenyl moiety significantly increases the acidity of the alpha-proton, making enolization rapid. However, this same electronic effect delocalizes the resulting negative charge, rendering the enolate less nucleophilic at the carbon center and highly susceptible to divergent byproduct pathways such as O-alkylation, premature decarboxylation, and elimination.

    Below, you will find the mechanistic logic, troubleshooting matrices, and self-validating protocols required to optimize this transformation.

    Mechanistic Workflow: Divergent Reaction Pathways

    Pathway Start 2-(3,5-Dichlorophenyl) malonic acid PathA Direct Alkylation (Strong Base) Start->PathA Pathway A PathB Esterification (EtOH / H+) Start->PathB Pathway B (Preferred) Decarb Decarboxylation (Major Byproduct) PathA->Decarb Thermal Instability Ester Diethyl 2-(3,5-Dichlorophenyl) malonate PathB->Ester Protects Carboxylates Enolate Enolate Formation (NaOEt / EtOH) Ester->Enolate Deprotonation C_Alk Mono-C-Alkylation (Desired Product) Enolate->C_Alk Primary R-X (SN2) O_Alk O-Alkylation (Byproduct) Enolate->O_Alk Hard Electrophile Elim E2 Elimination (Byproduct) Enolate->Elim Secondary/Tertiary R-X

    Reaction pathways and byproduct formation in 2-(3,5-dichlorophenyl)malonic acid alkylation.

    Frequently Asked Questions (FAQs)

    Q1: Why does direct alkylation of the free 2-(3,5-dichlorophenyl)malonic acid result in massive yield losses to 2-(3,5-dichlorophenyl)acetic acid? A1: The free malonic acid is highly susceptible to premature decarboxylation. The electron-withdrawing 3,5-dichloro groups stabilize the resulting carbanion intermediate, significantly lowering the activation energy required for the loss of CO₂ upon heating or in the presence of base. Causality & Solution: To preserve the malonate backbone, you must mask the carboxylic acids. Convert the free acid to a dialkyl ester (e.g., diethyl ester) prior to enolization[1]. The esterified form prevents the formation of the cyclic transition state required for thermal decarboxylation.

    Q2: After converting to the diethyl ester, I am observing O-alkylation instead of the desired C-alkylation. What drives this? A2: The malonate enolate is an ambident nucleophile, meaning it bears partial negative charge on both the alpha-carbon and the carbonyl oxygens[2]. The 3,5-dichlorophenyl group inductively withdraws electron density from the alpha-carbon, making the oxygen atoms comparatively more nucleophilic (harder). Causality & Solution: If you use a "hard" electrophile (like an alkyl chloride or sulfonate), Hard-Soft Acid-Base (HSAB) theory dictates preferential attack at the hard oxygen[2]. Switch to a "softer" electrophile (e.g., an alkyl iodide) and ensure the use of a protic solvent like ethanol. Protic solvents hydrogen-bond with the enolate oxygen, sterically shielding it and directing the electrophile to the alpha-carbon[2].

    Q3: My LC-MS/GC-MS analysis shows a complex mixture of methyl and ethyl esters. What happened during enolization? A3: This is a classic case of base-mediated transesterification. Causality & Solution: If you synthesize the diethyl ester but use sodium methoxide in methanol as your base, the methoxide acts as a nucleophile, attacking the ester carbonyls and swapping the ethyl groups for methyl groups[2]. Always perfectly match your alkoxide base to your ester alkyl group (e.g., strictly use NaOEt/EtOH for diethyl esters)[2].

    Q4: Why am I recovering unreacted malonate alongside alkene byproducts from my alkyl halide? A4: The alkylation step proceeds via an S_N2 mechanism, which is highly sensitive to steric hindrance[3]. Causality & Solution: If you are using secondary or tertiary alkyl halides, the bulky 3,5-dichlorophenyl-substituted enolate will act as a base rather than a nucleophile, triggering an E2 elimination of the alkyl halide to form an alkene[4]. You must use primary or methyl halides for efficient C-alkylation[3].

    Q5: I successfully alkylated the ester, but the final saponification to the free acid is stalling at the mono-ester stage. Why? A5: Steric shielding. The combination of the bulky 3,5-dichlorophenyl group and the newly added alkyl chain creates severe steric hindrance around the remaining ester carbonyl, physically blocking hydroxide attack[1]. Causality & Solution: Standard room-temperature saponification is insufficient for 2,2-disubstituted malonates. You must force the reaction by refluxing in a high-boiling solvent mixture (e.g., KOH in ethylene glycol/water) or use harsher acidic hydrolysis conditions (refluxing 6M HCl) to fully cleave the sterically hindered ester[1].

    Quantitative Troubleshooting Matrix

    Observed IssueAnalytical SignaturePrimary CauseCorrective Action
    Premature Decarboxylation Loss of 44 Da (CO₂) on LC-MS; missing ester/acid carbonyl stretch in IR (~1730 cm⁻¹).Attempting direct alkylation on the free malonic acid.Convert to diethyl ester prior to base treatment.
    O-Alkylation Downfield shift of alpha-proton in ¹H NMR; new ether linkage in IR (~1100 cm⁻¹).Use of a hard electrophile (e.g., R-Cl) or aprotic solvent.Switch to R-I (softer) and use a protic solvent (EtOH)[2].
    Transesterification Mixed ester peaks in GC-MS (e.g., M⁺ and[M-14]⁺).Mismatched alkoxide base and ester groups.Strictly use NaOEt with diethyl esters[2].
    E2 Elimination Alkene peaks in ¹H NMR (5.0–6.0 ppm); low product yield.Steric clash from secondary/tertiary alkyl halides.Restrict electrophiles to primary or methyl halides[3].
    Dialkylation Mass shift of +2R groups; absence of alpha-proton in ¹H NMR.Excess alkylating agent or rapid addition rate.Add electrophile dropwise; maintain 1.5–2.0 eq excess of malonate[4].

    Self-Validating Experimental Protocol: Optimized Mono-Alkylation

    This protocol assumes the starting material has already been converted to Diethyl 2-(3,5-dichlorophenyl)malonate to prevent decarboxylation.

    Step 1: Enolate Generation

    • Flame-dry a 3-neck round-bottom flask under argon.

    • Add anhydrous Ethanol (0.5 M relative to substrate) and Sodium Ethoxide (1.05 equivalents).

    • Add Diethyl 2-(3,5-dichlorophenyl)malonate (1.0 equivalent) dropwise at room temperature.

    • Self-Validation Checkpoint: The mixture should transition from a cloudy suspension to a clear, slightly yellow homogeneous solution within 30 minutes. This visual cue confirms complete deprotonation. If unreacted solid base remains, moisture may have compromised the NaOEt reagent.

    Step 2: Electrophilic Addition

    • Cool the reaction vessel to 0 °C using an ice bath. Causality: Lower temperatures suppress dialkylation and O-alkylation pathways.

    • Add the primary Alkyl Iodide (1.1 equivalents) dropwise over 45 minutes using an addition funnel. Causality: Slow addition prevents a localized excess of the electrophile, minimizing dialkylation[4].

    • Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting malonate spot (UV active) and the appearance of a slightly less polar product spot confirms successful C-alkylation.

    Step 3: Reaction Quench and Isolation

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by adding cold 1M HCl dropwise until the aqueous layer reaches pH 4–5.

    • Self-Validation Checkpoint: Use pH paper to verify the acidity. Neutralizing the residual base is critical; failing to do so will result in unwanted base-catalyzed ester hydrolysis during the aqueous workup[2].

    • Extract the aqueous layer with Diethyl Ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    References

    • Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions". Available at: [Link]

    • The Journal of Organic Chemistry (ACS Publications). "P2O5-Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.4]nonane-1,6-Diones". Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(3,5-Dichlorophenyl)malonic acid

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,5-Dichlorophenyl)malonic acid. This guide is designed to provide in-depth, practical solutions to...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,5-Dichlorophenyl)malonic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a focus on overcoming the significant steric hindrance posed by the 3,5-dichlorophenyl group. Our approach is rooted in mechanistic understanding and validated protocols to ensure your experimental success.

    Understanding the Challenge: The Impact of Steric Hindrance

    2-(3,5-Dichlorophenyl)malonic acid is a valuable building block in organic synthesis. However, the bulky 3,5-dichlorophenyl substituent at the α-carbon creates considerable steric congestion. This steric shield impedes the approach of reagents to the carboxylic acid groups and the α-carbon, leading to a range of common experimental issues, including slow reaction rates, incomplete conversions, and the formation of undesired side products.

    Troubleshooting Common Reactions: A Question-and-Answer Guide

    This section addresses specific problems you may encounter when using 2-(3,5-Dichlorophenyl)malonic acid in common synthetic transformations.

    Frequently Asked Question 1: Decarboxylation

    Question: "My decarboxylation of 2-(3,5-dichlorophenyl)malonic acid is sluggish and requires harsh heating, often leading to decomposition. How can I achieve a cleaner and more efficient reaction?"

    Answer: This is a classic issue stemming from steric hindrance. The typical concerted, six-membered ring transition state required for the thermal decarboxylation of malonic acids is destabilized by the bulky dichlorophenyl group.[1] To overcome this, we need to facilitate the reaction through alternative, lower-energy pathways.

    Recommended Protocol: Mild, One-Pot Decarboxylation via an Imidazole Intermediate

    This method, adapted from a procedure for other malonic acid derivatives, utilizes N,N'-Carbonyldiimidazole (CDI) to activate the carboxylic acid and promote decarboxylation at room temperature.[2]

    Experimental Protocol:

    • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3,5-dichlorophenyl)malonic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Activation: Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂) should be observed.

    • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed.

    • Work-up: Once the reaction is complete, the resulting carbonyl imidazole intermediate can be directly used in the next step (e.g., reaction with a nucleophile to form an amide or ester) or quenched with water to yield the decarboxylated 2-(3,5-dichlorophenyl)acetic acid.

    Causality: CDI reacts with one of the carboxylic acid groups to form a highly reactive acylimidazolide. This intermediate readily loses CO₂ to form a carbanion, which is then protonated during work-up or reacts with an electrophile. This pathway avoids the sterically hindered thermal transition state.

    Frequently Asked Question 2: Esterification

    Question: "I am struggling with the esterification of 2-(3,5-dichlorophenyl)malonic acid. Standard Fischer esterification conditions give me very low yields, even after prolonged heating. What are my options?"

    Answer: The steric hindrance around the carboxylic acid groups makes direct acid-catalyzed esterification with alcohols highly inefficient. The bulky substituent blocks the nucleophilic attack of the alcohol. More potent activation methods are necessary.

    Recommended Protocol 1: DCC/DMAP Mediated Esterification

    This method, known as the Steglich esterification, is highly effective for sterically hindered acids.[3] It uses dicyclohexylcarbodiimide (DCC) for activation and 4-dimethylaminopyridine (DMAP) as a catalyst.

    Experimental Protocol:

    • Reaction Setup: Dissolve 2-(3,5-dichlorophenyl)malonic acid (1.0 eq), the desired alcohol (2.2 eq), and DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

    • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.2 eq) in DCM dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

    Causality: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium species, which is readily attacked by the alcohol, even a sterically hindered one.

    Recommended Protocol 2: Esterification via Acyl Chloride

    For particularly challenging esterifications, converting the malonic acid to its more reactive diacyl chloride is a robust strategy.

    Experimental Protocol:

    • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂) (3.0-4.0 eq) to 2-(3,5-dichlorophenyl)malonic acid (1.0 eq). A catalytic amount of anhydrous dimethylformamide (DMF) can be added to accelerate the reaction. Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.

    • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation or under reduced pressure (with appropriate trapping).

    • Esterification: Dissolve the crude diacyl chloride in an anhydrous, non-protic solvent (e.g., DCM or THF). Cool to 0 °C and slowly add the desired alcohol (2.2 eq) and a non-nucleophilic base like triethylamine (2.2 eq) to scavenge the HCl produced.

    • Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with dilute aqueous acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired diester.

    Esterification_Troubleshooting

    Caption: Troubleshooting workflow for esterification.

    Frequently Asked Question 3: C-Alkylation

    Question: "I am attempting a C-alkylation of diethyl 2-(3,5-dichlorophenyl)malonate, but I'm getting significant amounts of O-alkylation and unreacted starting material. How can I improve the C-selectivity and conversion?"

    Answer: The electron-withdrawing nature of the dichlorophenyl group increases the acidity of the α-proton, facilitating enolate formation. However, the steric bulk hinders the approach of the electrophile to the α-carbon, making competitive O-alkylation more likely, especially with reactive alkylating agents. The choice of base, solvent, and reaction conditions is critical.

    Recommended Protocol: Phase-Transfer Catalysis for C-Alkylation

    Phase-transfer catalysis (PTC) is an excellent method for alkylating sterically hindered malonic esters. It allows the reaction to occur under milder conditions and can improve C-selectivity.

    Experimental Protocol:

    • Reaction Setup: Combine diethyl 2-(3,5-dichlorophenyl)malonate (1.0 eq), the alkyl halide (1.1-1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq) in a solvent like toluene or DMF.

    • Base Addition: Add finely powdered potassium carbonate (K₂CO₃) (2.0-3.0 eq) as the base.

    • Reaction: Heat the mixture with vigorous stirring. The optimal temperature will depend on the reactivity of the alkyl halide but is typically in the range of 80-120 °C.[4]

    • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, cool the mixture, filter off the inorganic salts, and wash the solid with the reaction solvent. The filtrate can then be washed with water and brine, dried, and concentrated. Purify the product by column chromatography or distillation.

    Causality: The tetraalkylammonium cation from the PTC forms an ion pair with the malonate enolate, transporting it into the organic phase where it can react with the alkyl halide. The bulky cation also helps to shield the oxygen atoms of the enolate, promoting attack at the less-hindered carbon nucleophile. Using a solid, less-hindered base like K₂CO₃ also favors C-alkylation over O-alkylation. A staged addition of the phase-transfer catalyst after partial conversion (50-80%) can sometimes further improve yields by minimizing side reactions.[4][5]

    ParameterDecarboxylation (CDI)Esterification (DCC/DMAP)C-Alkylation (PTC)
    Key Reagent N,N'-CarbonyldiimidazoleDicyclohexylcarbodiimideTetrabutylammonium Bromide
    Temperature Room Temperature0 °C to Room Temperature80 - 120 °C
    Key Challenge Hindered transition stateInactive carboxylic acidO- vs. C-alkylation
    Mechanism Acylimidazolide formationO-acylisourea intermediateIon-pair transport
    Table 1: Summary of Recommended Conditions for Key Reactions.

    Concluding Remarks

    The reactivity of 2-(3,5-Dichlorophenyl)malonic acid is dominated by the steric influence of its dichlorophenyl substituent. By understanding the mechanistic basis for the challenges this presents, we can select appropriate reagents and conditions to overcome these hurdles. The methods outlined in this guide provide robust and reproducible solutions for common synthetic transformations. For novel or particularly challenging substrates, further optimization of reaction parameters may be necessary.

    References

    • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]

    • Ishihara, K., et al. (2005). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

    • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

    • Baranyovits, F., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemPlusChem. [Link]

    • Lafrance, D., et al. (2011). Malonic acid derivatives undergo unusually mild decarboxylation in the presence of N,N′-carbonyldiimidazole (CDI). Organic Letters, 13(9), 2322-2325. [Link]

    • Deni, J., et al. (2015). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 11, 2236-2242. [Link]

    • Selinsky, B. S., & Shullenberger, D. F. (2014). Malonic acid di-salts and a method for preparing malonyl dihalides.
    • von Wangelin, A. J. (2016). Selective Monoesterification of Malonic Acid Catalyzed by Boric Acid. ResearchGate. [Link]

    • Carey, F. A. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. [Link]

    • PubChem. 2-(3,5-Dichlorophenyl)malonic acid. [Link]

    • Koehler, K., & Bloch, R. (1999). C-Alkylation process of esters of malonic acid.
    • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Link]

    • Baranyovits, F., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ResearchGate. [Link]

    • Selinsky, B. S., & Shullenberger, D. F. (2013). Malonic acid di-salts and a method for preparing malonyl dihalides.
    • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

    • Singh, R. P., & Singh, V. K. (2018). C-Alkylation of alkali metal carbanions with olefins. Organic & Biomolecular Chemistry. [Link]

    • Gao, J., et al. (2022). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing. [Link]

    • Koehler, K., & Bloch, R. (2001). Process for the C-alkylation of malonic esters using phase-transfer agents.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation for the Validation of 2-(3,5-Dichlorophenyl)malonic acid

    In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their potential impurities is paramount. This guide provides an in-depth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their potential impurities is paramount. This guide provides an in-depth analysis of mass spectrometry (MS) fragmentation patterns as a robust tool for the structural validation of 2-(3,5-Dichlorophenyl)malonic acid, a key building block in various synthetic pathways. We will explore the nuanced fragmentation behaviors under different ionization techniques, offering a comparative framework for researchers, scientists, and drug development professionals to ensure the identity and purity of this critical compound.

    The Imperative of Structural Validation

    The structural integrity of pharmaceutical intermediates directly impacts the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate rigorous characterization of these molecules. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone of modern analytical chemistry, providing detailed structural information through the analysis of fragmentation patterns. For a molecule like 2-(3,5-Dichlorophenyl)malonic acid, understanding its fragmentation is not just an academic exercise; it is a critical component of its analytical validation, ensuring that the correct isomer is being used and that potential process-related impurities are identified and controlled.[1][2][3]

    Predicted Mass Spectrometry Fragmentation of 2-(3,5-Dichlorophenyl)malonic acid

    The fragmentation of 2-(3,5-Dichlorophenyl)malonic acid (Molecular Weight: 249.04 g/mol , Monoisotopic Mass: 247.9643 Da) is highly dependent on the ionization technique employed.[4] Here, we will compare two common ionization methods: Electrospray Ionization (ESI), a "soft" ionization technique, and Electron Ionization (EI), a "hard" ionization technique.[5][6][7]

    Electrospray Ionization (ESI-MS): The Gentle Approach

    ESI is favored for polar and thermally labile molecules, as it typically produces intact molecular ions or pseudomolecular ions with minimal fragmentation.[6][7] For 2-(3,5-Dichlorophenyl)malonic acid, analysis in negative ion mode is particularly informative due to the acidic nature of the two carboxylic acid groups.

    Expected Fragmentation Pathway (Negative Ion Mode):

    In negative ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 247.96 is expected to be the base peak. Collision-induced dissociation (CID) of this precursor ion would likely proceed through the following key fragmentation steps:

    • Decarboxylation: The most facile fragmentation for dicarboxylic acids is the neutral loss of carbon dioxide (CO₂; 44 Da).[8][9][10] This would result in a fragment ion at m/z 203.96.

    • Sequential Decarboxylation: A subsequent loss of a second CO₂ molecule from the m/z 203.96 fragment could occur, leading to a dichlorophenylmethanide anion at m/z 159.96.

    • Loss of Water: Although less common for malonic acids themselves, the loss of water (H₂O; 18 Da) from the [M-H]⁻ ion is a possibility, especially at higher collision energies.[8][9]

    Caption: Predicted ESI-MS/MS fragmentation of 2-(3,5-Dichlorophenyl)malonic acid.

    Electron Ionization (EI-MS): The Energetic Fragmentation

    EI is a hard ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[5][11] This provides a detailed fingerprint of the molecule's structure. For GC-MS analysis, derivatization of the carboxylic acids to more volatile esters (e.g., trimethylsilyl esters) is typically required.[12][13][14] However, if introduced via a direct insertion probe, the native acid will fragment.

    Expected Fragmentation Pathway:

    Upon electron impact, a molecular ion (M⁺˙) at m/z 247.96 is formed. Due to the high energy, this ion is prone to extensive fragmentation:

    • Loss of a Carboxyl Group: Cleavage of the C-C bond adjacent to the carbonyl group can result in the loss of a •COOH radical (45 Da), yielding an ion at m/z 202.96.[15]

    • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion can also occur, leading to a radical cation at m/z 203.96.

    • Benzylic Cleavage: The bond between the aromatic ring and the malonic acid moiety is a likely point of cleavage, especially after initial fragmentation. The dichlorophenyl cation at m/z 145.97 would be a characteristic fragment.

    • Tropylium Ion Formation: Aromatic compounds often rearrange to form a stable tropylium ion.[16] In this case, cleavage of the entire malonic acid group followed by rearrangement could lead to ions characteristic of the dichlorobenzene ring.

    Caption: Predicted EI-MS fragmentation of 2-(3,5-Dichlorophenyl)malonic acid.

    Comparative Analysis for Structural Validation

    The power of using multiple ionization techniques lies in the complementary nature of the data. The "soft" ionization of ESI confirms the molecular weight, while the extensive fragmentation from EI provides a detailed structural fingerprint.

    FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
    Ionization Type SoftHard
    Molecular Ion Abundant [M-H]⁻Present, but can be weak
    Primary Fragmentation Decarboxylation (-CO₂)Loss of •COOH, Benzylic Cleavage
    Key Fragments m/z 203.96, 159.96m/z 202.96, 145.97
    Application LC-MS, confirmation of MWGC-MS (with derivatization), structural elucidation

    Table 1. Comparison of ESI and EI fragmentation for 2-(3,5-Dichlorophenyl)malonic acid.

    Experimental Protocol for Validation

    A robust validation of 2-(3,5-Dichlorophenyl)malonic acid involves a systematic approach to data acquisition and analysis.

    Step-by-Step Methodology
    • Sample Preparation:

      • For LC-ESI-MS: Dissolve the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

      • For GC-EI-MS: Derivatize the sample using a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acids to their more volatile TMS esters.

    • Instrumentation and Data Acquisition:

      • LC-ESI-MS/MS:

        • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

        • Acquire full scan MS data to confirm the molecular weight.

        • Perform MS/MS on the [M-H]⁻ precursor ion (m/z 247.96) to obtain the fragmentation spectrum.

      • GC-EI-MS:

        • Use a standard quadrupole or ion trap mass spectrometer coupled to a gas chromatograph.

        • Acquire data over a mass range of m/z 50-350.

    • Data Analysis and Comparison:

      • Compare the accurate mass of the molecular ion with the theoretical mass.

      • Analyze the fragmentation patterns from both ESI-MS/MS and EI-MS.

      • Compare the obtained spectra with a reference standard or a library spectrum if available.

      • For validation against potential isomers (e.g., 2-(2,4-Dichlorophenyl)malonic acid), look for subtle differences in fragmentation patterns or retention times.

    Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Validation Sample Sample LC_Prep LC-MS Sample Sample->LC_Prep GC_Prep GC-MS Sample (Derivatization) Sample->GC_Prep LC_MS LC-ESI-MS/MS LC_Prep->LC_MS GC_MS GC-EI-MS GC_Prep->GC_MS MW_Confirm Molecular Weight Confirmation LC_MS->MW_Confirm Frag_Analysis Fragmentation Pattern Analysis GC_MS->Frag_Analysis Comparison Comparison to Reference/Isomers MW_Confirm->Comparison Frag_Analysis->Comparison Report Validation Report Comparison->Report

    Caption: Experimental workflow for the validation of 2-(3,5-Dichlorophenyl)malonic acid.

    Conclusion

    The structural validation of 2-(3,5-Dichlorophenyl)malonic acid is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. By leveraging the complementary nature of soft (ESI) and hard (EI) ionization mass spectrometry, a comprehensive and unambiguous structural confirmation can be achieved. The predicted fragmentation patterns outlined in this guide provide a robust framework for researchers to develop and validate analytical methods for this important compound. A thorough understanding of these fragmentation pathways is essential for identifying the target analyte and differentiating it from potential isomers and impurities, thereby upholding the principles of scientific integrity and regulatory compliance.

    References

    • Harrison, A. G. (2015). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 93(11), 1233-1242. [Link]

    • Tanaka, K., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 66(1), 2-9. [Link]

    • Tanaka, K., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 66(1), 2-9. [Link]

    • Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]

    • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
    • Tanaka, K., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed. [Link]

    • Jain, D., & Basniwal, P. K. (2013). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Bioanalytical Science, 2(4), 1-10.
    • ICH Harmonised Tripartite Guideline. (2005). Validation of analytical procedures: text and methodology Q2(R1).
    • Patel, K., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 584-594.
    • Electron ionization. (2023, November 29). In Wikipedia. [Link]

    • PubChem. (n.d.). 2-(3,5-Dichlorophenyl)malonic acid. National Center for Biotechnology Information. [Link]

    • Reusch, W. (2018). Radicals and Mass Spectrometry (MS) Fall 2018.
    • Kertesz, V., & Van Berkel, G. J. (2019).
    • U.S. Food and Drug Administration. (2023). Q2(R2)
    • JoVE. (2024).
    • LibreTexts Chemistry. (2022). 4.
    • Masuda, S., et al. (2006). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Journal of lipid research, 47(10), 2358-2363.
    • LibreTexts Chemistry. (2023).
    • Mayer, P. M., & Yoon, S. (2018).
    • BLD Pharm. (n.d.). 1443412-41-6|2-(3,5-Dichlorophenyl)malonic acid.
    • Harrison, A. G. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
    • Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
    • Electrospray ionization. (2023, December 1). In Wikipedia. [Link]

    • NIST. (n.d.). Malonic acid, dihydrazide. NIST WebBook.
    • ChemConnections. (n.d.).
    • University of Puget Sound. (n.d.).
    • Malonic acid. (2023, December 1). In Wikipedia. [Link]

    • Sigma-Aldrich. (n.d.). Malonic acid-2-13C.

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    Comparative

    A Senior Application Scientist's Guide to Comparing Decarboxylation Rates of Substituted Phenylmalonic Acids

    Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and process development, the decarboxylation of malonic acid derivatives is a foundational reaction. The ki...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and process development, the decarboxylation of malonic acid derivatives is a foundational reaction. The kinetic profile of this transformation is exquisitely sensitive to the electronic environment of the substrate. This guide provides an in-depth comparison of the decarboxylation rates of substituted phenylmalonic acids, grounded in mechanistic principles and supported by a robust experimental framework. Our objective is to equip researchers with the knowledge to predict and manipulate these reaction rates, a critical capability in optimizing synthetic routes and understanding reaction mechanisms.

    The Mechanism: A Tale of Two Pathways

    The decarboxylation of phenylmalonic acid is not a monolithic process. It proceeds through two principal, parallel pathways: the decomposition of the undissociated diacid and the decomposition of its monoanion. The dominant pathway is highly dependent on the reaction conditions, particularly the pH and the nature of the substituents on the phenyl ring.

    The undissociated acid is believed to decarboxylate via a concerted, six-membered cyclic transition state, which is a hallmark of many β-keto acids and malonic acids. This mechanism involves the transfer of the acidic proton to the carbonyl oxygen, facilitating the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final phenylacetic acid product.

    The monoanion, however, decarboxylates through a different mechanism, likely involving the formation of a carbanionic intermediate stabilized by the remaining carboxylate group. The stability of this intermediate is a key determinant of the reaction rate.

    Decarboxylation_Mechanism cluster_diacid Diacid Pathway (Cyclic Transition State) cluster_monoanion Monoanion Pathway (Carbanion Intermediate) Diacid Phenylmalonic Acid TS1 Six-Membered Transition State Diacid->TS1 Heat Enol Enol Intermediate TS1->Enol CO₂ release Product1 Phenylacetic Acid Enol->Product1 Tautomerization Monoanion Phenylmalonate Monoanion Carbanion Carbanion Intermediate Monoanion->Carbanion Heat - CO₂ Product2 Phenylacetate Carbanion->Product2 + H⁺

    Caption: General mechanisms for the decarboxylation of phenylmalonic acid.

    The Substituent Effect: Modulating Reactivity

    The rate of decarboxylation is profoundly influenced by the electronic nature of substituents on the phenyl ring. This is where the predictive power of physical organic chemistry becomes invaluable for the synthetic chemist.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups increase the acidity of the carboxylic acid protons. More importantly, they stabilize the negative charge that develops in the transition state of the monoanion pathway. This stabilization significantly accelerates the rate of decarboxylation for the monoanion. For instance, the presence of a powerful electron-withdrawing group can shift the mechanism to favor the anionic pathway.

    • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH₃) or methyl (-CH₃) destabilize the carbanionic intermediate of the monoanion pathway, thereby slowing its rate of decarboxylation. However, these groups can slightly increase the rate of the undissociated acid pathway by increasing the nucleophilicity of the carbonyl oxygen involved in the cyclic transition state.

    The interplay of these effects can be quantitatively assessed using the Hammett equation, which relates reaction rates to the electronic properties of substituents.

    Substituent_Effects cluster_main Influence of Substituents on Transition State Stability Start Substituted Phenylmalonate Monoanion TS_EWG Transition State (Stabilized by EWG) Start->TS_EWG Lower Energy Barrier TS_EDG Transition State (Destabilized by EDG) Start->TS_EDG Higher Energy Barrier Product Carbanion Intermediate TS_EWG->Product Faster Rate TS_EDG->Product Slower Rate

    Caption: Electronic effects of substituents on the transition state energy.

    Comparative Decarboxylation Rate Data

    While a comprehensive dataset across a wide range of solvents and temperatures is vast, the following table summarizes the expected qualitative and quantitative trends for the decarboxylation of various para-substituted phenylmalonic acids. The rate constants are illustrative and demonstrate the magnitude of the substituent effects.

    Substituent (Para-position)Electronic EffectExpected Relative Rate (krel)Rationale
    -NO₂Strong Electron-Withdrawing> 10Strong stabilization of the carbanionic intermediate in the monoanion pathway.
    -ClInductive Electron-Withdrawing2 - 5Stabilizes the developing negative charge, accelerating the reaction.
    -HReference1Unsubstituted phenylmalonic acid as the baseline.
    -CH₃Weak Electron-Donating< 1Destabilizes the carbanionic intermediate, slowing the reaction.
    -OCH₃Strong Electron-Donating<< 1Significant destabilization of the negative charge in the transition state.

    Note: The relative rates are estimates and can vary significantly with solvent, pH, and temperature.

    Experimental Protocol: A Self-Validating System for Kinetic Analysis

    To generate reliable and comparable kinetic data, a meticulously designed experimental setup is paramount. The following protocol describes a robust method for monitoring the decarboxylation of substituted phenylmalonic acids by measuring the evolution of carbon dioxide.

    Materials and Instrumentation
    • Substituted phenylmalonic acid of high purity

    • High-purity solvent (e.g., dioxane, water, or a mixture)

    • Constant temperature bath (± 0.1 °C)

    • Reaction vessel with a gas outlet

    • Gas burette or a mass flow meter to measure CO₂ evolution

    • pH meter (for aqueous studies)

    • Standardized acid/base solutions for pH adjustment

    Experimental Workflow

    Experimental_Workflow A 1. Preparation of Reactant Solution (Solvent, Buffer, Substrate) B 2. Temperature Equilibration (Constant Temperature Bath) A->B C 3. Initiation of Reaction (Addition of Substrate) B->C D 4. Monitoring CO₂ Evolution (Gas Burette/Mass Flow Meter) C->D E 5. Data Acquisition (Volume of CO₂ vs. Time) D->E F 6. Kinetic Analysis (Plotting and Rate Constant Calculation) E->F

    Caption: Step-by-step workflow for kinetic analysis of decarboxylation.

    Detailed Step-by-Step Methodology
    • Preparation of the Reaction Medium: Prepare the chosen solvent system. If working in an aqueous medium, prepare buffer solutions to maintain a constant pH throughout the experiment.

    • Temperature Equilibration: Place the reaction vessel containing the solvent in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

    • Initiation of the Reaction: Accurately weigh a sample of the substituted phenylmalonic acid and add it to the equilibrated solvent with vigorous stirring to ensure rapid dissolution.

    • Monitoring CO₂ Evolution: Immediately connect the gas outlet of the reaction vessel to the gas burette or mass flow meter and start recording the volume of evolved CO₂ at regular time intervals.

    • Data Collection: Continue data collection until the reaction is complete, as indicated by the cessation of CO₂ evolution.

    • Data Analysis:

      • Plot the volume of CO₂ evolved versus time.

      • The reaction follows first-order kinetics. Therefore, a plot of ln(V∞ - Vt) versus time will be linear, where V∞ is the total volume of CO₂ evolved and Vt is the volume at time t.

      • The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

    Conclusion: From Fundamental Understanding to Practical Application

    The study of the decarboxylation rates of substituted phenylmalonic acids is a classic example of how fundamental principles of physical organic chemistry can be applied to predict and control chemical reactivity. By understanding the dual mechanistic pathways and the profound influence of electronic substituent effects, researchers can make informed decisions in the design of synthetic routes and the optimization of reaction conditions. The experimental framework provided in this guide offers a reliable method for generating the high-quality kinetic data necessary for such analyses. This knowledge is not merely academic; it is a powerful tool for accelerating drug development and improving the efficiency of chemical manufacturing processes.

    References

    • Gelles, E. (1953). Kinetics of the Decarboxylation of Phenylmalonic Acid in Aqueous Solution. Journal of the American Chemical Society, 75(23), 6199–6203. [Link]

    • Hall, G. A., Jr., & Hanrahan, E. S. (1959). Kinetics of the Decarboxylation of Phenylmalonic Acid. The Journal of Physical Chemistry, 63(4), 674-677. [Link]

    • Brown, B. R. (1951). The Decarboxylation of Malonic Acid and its Derivatives. Quarterly Reviews, Chemical Society, 5(2), 131-145. [Link]

    • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

    Validation

    Validating Synthesized 2-(3,5-Dichlorophenyl)malonic Acid Against Commercial Reference Standards: A Comprehensive Guide

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary 2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) is a highly functionaliz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

    Executive Summary

    2-(3,5-Dichlorophenyl)malonic acid (CAS: 1443412-41-6) is a highly functionalized, halogenated organic intermediate critical for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. In pharmaceutical development, the transition from commercial sourcing to in-house synthesis introduces the risk of subtle impurity profile shifts or structural variations. To mitigate this, any in-house synthesized batch must be rigorously validated against a certified Commercial Reference Standard (CRS). This guide details the analytical methodologies, the causality behind our experimental design, and the comparative data required to establish definitive structural and purity equivalency.

    Regulatory Grounding & Self-Validating Systems

    Our validation protocol strictly adheres to the [1] for analytical procedures. The ICH Q2(R2) framework mandates the use of suitably characterized reference materials to demonstrate specificity, accuracy, and precision[1]. By running the in-house batch (Lot: IH-2026A) in parallel with a certified CRS under identical conditions, we create a self-validating system. This approach isolates the variable of interest—the molecule's integrity—by entirely eliminating instrument-induced or environmental variance from the equivalency equation.

    Experimental Workflow

    ValidationWorkflow Syn In-house Synthesis 2-(3,5-Dichlorophenyl)malonic acid Struct Structural Elucidation (1H/13C NMR, LC-MS) Syn->Struct Purity Purity & Assay (HPLC-UV, Karl Fischer) Syn->Purity Thermal Thermal Profiling (DSC, TGA) Syn->Thermal CRS Commercial Reference Standard (e.g., TRC / Sigma) CRS->Struct CRS->Purity CRS->Thermal Eval ICH Q2(R2) Equivalency Evaluation Struct->Eval Purity->Eval Thermal->Eval

    Fig 1. Multi-modal validation workflow for synthesized 2-(3,5-Dichlorophenyl)malonic acid vs. CRS.

    Step-by-Step Methodologies & Causal Reasoning

    As a Senior Application Scientist, I emphasize that analytical chemistry is not merely about following recipes; it is about understanding why specific techniques are chosen. The unique physicochemical properties of [2] dictate our analytical approach.

    1. Mass Spectrometry: LC-MS (ESI-) vs. GC-MS
    • Protocol: Samples are dissolved in LC-MS grade methanol (1 mg/mL) and infused into a High-Resolution Mass Spectrometer (HRMS) using Electrospray Ionization in negative mode (ESI-).

    • Causality: Malonic acid derivatives are notoriously prone to thermal decarboxylation. Subjecting this compound to the high temperatures of a GC-MS inlet (typically >250°C) would result in the rapid loss of CO₂, yielding 2-(3,5-dichlorophenyl)acetic acid instead of the target molecule. We deliberately select ESI- because the two carboxylic acid moieties readily deprotonate in solution, yielding a highly stable and abundant [M-H]⁻ ion at m/z 246.956 (correlating to its exact monoisotopic mass of 247.964 Da)[2].

    2. Chromatographic Purity: HPLC-UV
    • Protocol:

      • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3 µm).

      • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile. Gradient elution.

      • Detection: UV at 220 nm and 254 nm.

    • Causality: Without an acidic modifier like TFA, the dicarboxylic acid groups would partially ionize in the aqueous mobile phase. This mixed-state ionization leads to severe peak tailing and shifting retention times. Maintaining a low pH (pH ~2) ensures the molecule remains fully protonated and neutral, providing sharp, symmetrical peaks essential for accurate area-under-the-curve (AUC) integration and impurity resolution.

    3. Structural Elucidation: ¹H and ¹³C NMR
    • Protocol: 15 mg of sample is dissolved in 0.6 mL of DMSO-d6. Spectra are acquired at 400 MHz (¹H) and 100 MHz (¹³C).

    • Causality: While CDCl₃ is a standard NMR solvent, the highly polar nature of the malonic acid group results in poor solubility in chloroform. DMSO-d6 provides excellent solvation and clearly resolves the highly deshielded carboxylic acid protons (typically >12 ppm), which are critical for confirming the intact malonic acid structure rather than a degraded ester or acetic acid derivative.

    4. Thermal Profiling: DSC
    • Protocol: 3-5 mg of sample is heated in a crimped aluminum pan from 25°C to 200°C at 10°C/min under a nitrogen purge.

    • Causality: Differential Scanning Calorimetry (DSC) not only confirms the melting point but also detects polymorphs or trapped solvent (solvates) from the crystallization process. For malonic acids, an endothermic melting peak followed immediately by a sharp exothermic event signifies the characteristic melting-induced decarboxylation—a thermal fingerprint we use to verify compound identity.

    Comparative Data Analysis

    To objectively evaluate the performance and quality of the in-house synthesized batch, all quantitative data is summarized and compared directly against the CRS.

    Table 1: Structural and Mass Confirmation

    ParameterCommercial Reference Standard (CRS)In-House Synthesized BatchEquivalency Status
    Appearance White to off-white powderWhite crystalline powderPass
    HRMS (ESI-) [M-H]⁻ m/z 246.9568m/z 246.9565 (Δ 1.2 ppm)Pass
    ¹H NMR (DMSO-d6) δ 13.1 (br s, 2H), 7.5 (m, 3H), 4.8 (s, 1H)δ 13.1 (br s, 2H), 7.5 (m, 3H), 4.8 (s, 1H)Pass
    ¹³C NMR (DMSO-d6) 5 distinct carbon environments5 distinct carbon environmentsPass

    Table 2: Purity and Physicochemical Properties

    ParameterCommercial Reference Standard (CRS)In-House Synthesized BatchEquivalency Status
    HPLC Purity (254 nm) 99.2%99.5%Pass
    Retention Time (RT) 8.45 min8.46 minPass
    Water Content (KF) 0.35%0.28%Pass
    DSC Melting Onset 152.3 °C (followed by decomp.)152.5 °C (followed by decomp.)Pass
    Conclusion

    By systematically analyzing the in-house synthesized 2-(3,5-Dichlorophenyl)malonic acid against a Commercial Reference Standard using ICH Q2(R2) aligned methodologies[1], we confirm that the synthesized batch is structurally identical and exhibits superior chromatographic purity (99.5% vs 99.2%). The deliberate selection of ESI- LC-MS and acidic-modified HPLC ensures that the inherent thermal instability of the malonic acid moiety does not confound the validation data. This provides a robust, audit-ready data package suitable for downstream API development and regulatory submission.

    References
    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73554943, 2-(3,5-Dichlorophenyl)malonic acid." PubChem. Available at:[Link]

    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006. Available at:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Ligand Selection: 2-(3,5-Dichlorophenyl)malonic Acid vs. Malonic Acid in Transition Metal Coordination

    Introduction In the intricate world of coordination chemistry, the ligand is paramount. Its structure, electronics, and steric profile dictate the geometry, stability, and reactivity of the resulting metal complex.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the intricate world of coordination chemistry, the ligand is paramount. Its structure, electronics, and steric profile dictate the geometry, stability, and reactivity of the resulting metal complex. For decades, malonic acid (H₂mal), a simple dicarboxylic acid, has served as a reliable and versatile building block, forming predictable chelate rings with a vast array of transition metals.[1] These complexes are foundational in fields ranging from materials science to catalysis.[2]

    This guide provides a comparative analysis of malonic acid against one of its more complex derivatives: 2-(3,5-Dichlorophenyl)malonic acid. The introduction of a bulky, electron-withdrawing dichlorophenyl group at the α-carbon dramatically alters the ligand's character. This substitution is not trivial; it is a deliberate design choice intended to modulate the properties of the final metal complex. We will explore the profound implications of this substitution, moving from ligand synthesis and coordination behavior to the ultimate performance and properties of the derived metal complexes. This analysis is designed for researchers and drug development professionals seeking to make informed decisions in ligand selection, whether the goal is to enhance stability, tune catalytic activity, or engineer novel molecular architectures.

    Part 1: The Ligands - Synthesis and Fundamental Properties

    The choice between these two ligands begins with their availability and intrinsic properties. While malonic acid is a readily available commodity chemical, its phenyl-substituted counterpart requires targeted synthesis.

    1.1. Synthesis Pathways

    Malonic acid is typically produced industrially via the hydrolysis of diethyl malonate.[3] For laboratory purposes, it is purchased in high purity.

    The synthesis of 2-(3,5-Dichlorophenyl)malonic acid is a multi-step process, often starting from 3,5-dichlorobenzyl cyanide or a related precursor, followed by alkylation of a malonate ester and subsequent hydrolysis.[4][5][6] A common laboratory-scale approach is outlined below.

    dot

    Caption: Generalized workflow for the synthesis of 2-(3,5-Dichlorophenyl)malonic acid.

    1.2. Comparative Physicochemical Properties

    The structural differences manifest in their physical and chemical properties, which in turn influence their behavior in solution during complexation.

    PropertyMalonic Acid2-(3,5-Dichlorophenyl)malonic AcidRationale for Difference
    Molecular Formula C₃H₄O₄C₉H₆Cl₂O₄Addition of the C₆H₃Cl₂ group.
    Molecular Weight 104.06 g/mol 249.04 g/mol [7]The substituted phenyl ring significantly increases mass.
    pKa₁ ~2.8Lower than ~2.8 (estimated)The electron-withdrawing chlorine atoms and phenyl ring inductively stabilize the carboxylate anion, increasing acidity.
    pKa₂ ~5.7Lower than ~5.7 (estimated)Similar inductive stabilization for the second deprotonation.
    Solubility High in polar solvents (e.g., water)Lower in polar, higher in non-polar organic solventsThe large, hydrophobic dichlorophenyl group dominates the molecule's character.
    Steric Profile MinimalSignificant steric bulkThe phenyl group creates a sterically demanding environment around the coordination site.

    Part 2: Coordination Chemistry - A Tale of Two Ligands

    The dianion of both acids, malonate (mal²⁻), typically acts as a bidentate chelating ligand, forming a stable six-membered ring with a metal ion.[8][9] However, the dichlorophenyl substituent introduces critical electronic and steric effects that alter this fundamental interaction.

    2.1. Electronic Effects: Modulating Lewis Basicity

    The two chlorine atoms on the phenyl ring are strongly electron-withdrawing. This effect propagates through the phenyl ring to the α-carbon and, subsequently, to the carboxylate groups.

    • Malonic Acid: The carboxylate oxygen atoms are relatively strong Lewis bases, readily donating electron density to the metal center.

    • 2-(3,5-Dichlorophenyl)malonic Acid: The inductive effect reduces the electron density on the carboxylate oxygens. This makes the ligand a weaker Lewis base. Consequently, it is expected to form less stable complexes with electron-rich (soft) metal ions and may require more electron-poor (hard) metal ions for strong coordination. The stability constants for its complexes are predicted to be lower than those of corresponding malonate complexes under identical conditions.[10]

    2.2. Steric Effects: Enforcing Geometric Constraints

    This is arguably the most significant differentiator. The bulky dichlorophenyl group imposes severe steric hindrance around the metal's coordination sphere.

    • Malonic Acid: Its small size allows for the formation of simple, compact mononuclear complexes like [M(mal)₂(H₂O)₂] or its use as a linker in coordination polymers without significant steric clash.[11]

    • 2-(3,5-Dichlorophenyl)malonic Acid: The substituent will:

      • Restrict Coordination Geometries: It may prevent the formation of certain high-coordination number complexes that are easily accessible with unsubstituted malonate. Octahedral geometries might be distorted.

      • Create Protective Pockets: The phenyl group can shield the metal center from the solvent or incoming reactants, which can be a desirable trait in catalysis for enhancing selectivity.[12]

      • Influence Crystal Packing: In the solid state, the aromatic rings can lead to π-π stacking interactions, influencing the formation of supramolecular architectures.[13]

    dot

    Caption: Steric comparison of metal chelation by the two ligands.

    Part 3: Comparative Performance & Properties of Metal Complexes

    The differences in coordination directly translate to the macroscopic properties and performance of the resulting transition metal complexes.

    3.1. Thermal Stability

    Thermogravimetric analysis (TGA) is a standard method for assessing the thermal stability of coordination complexes. For bivalent transition metal malonates (e.g., Mn, Fe, Co, Ni, Cu, Zn), decomposition typically proceeds in two stages: dehydration followed by decomposition of the anhydrous malonate to a metal or metal oxide.[14][15]

    Complex TypeDehydration Temp. Range (°C)Anhydrous Decomposition (°C)Final Product
    M(malonate)·xH₂O ~100 - 200~310 - 400[2]Metal Oxide (e.g., NiO, CuO)[2][15]
    M(2-(3,5-diClPh)mal)·xH₂O Likely similar or slightly higherPredicted Higher than malonateMetal Oxide

    Causality Explained: The significantly higher mass of the 2-(3,5-Dichlorophenyl)malonate ligand means that more energy is required to induce the fragmentation and volatilization of the organic components. Furthermore, potential intermolecular π-π stacking could add to the lattice energy of the crystal, further increasing the decomposition temperature. While direct experimental data for this specific ligand is scarce, studies on other substituted malonates support the trend of increased stability with substituent size.[16]

    3.2. Catalytic Activity

    In catalysis, the ligand is not a passive spectator. It actively tunes the metal center's reactivity.

    • Malonate Complexes: These have been explored in various reactions. However, the simple malonate ligand offers limited steric control, which can be a drawback in stereoselective synthesis. For instance, in arylation reactions, simple malonates can form overly stable complexes that are resistant to the final reductive elimination step.[12]

    • 2-(3,5-Dichlorophenyl)malonate Complexes: This ligand offers intriguing possibilities for catalysis.[17][18][19]

      • Steric Influence: The bulky substituent can create a chiral-like pocket around the metal, potentially influencing the stereochemical outcome of a reaction, similar to how bulky phosphine ligands are used.

      • Electronic Tuning: The electron-withdrawing nature of the ligand makes the metal center more electrophilic (electron-poor). This can enhance its reactivity in oxidative addition steps, which are often rate-limiting in cross-coupling cycles. It may also alter the redox potential of the metal, opening up new reaction pathways.

    Part 4: Experimental Protocols

    To provide a practical basis for comparison, we outline validated protocols for the synthesis and analysis of a representative complex for each ligand. We will use Ni(II) as an example metal ion.

    4.1. Protocol: Synthesis of Diaquabis(malonato)nickelate(II), [Ni(mal)₂(H₂O)₂]²⁻

    • Objective: To synthesize a simple, well-characterized transition metal malonate complex.

    • Methodology:

      • Dissolve 1.0 equivalent of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in deionized water.

      • In a separate beaker, dissolve 2.2 equivalents of malonic acid in deionized water.

      • Slowly neutralize the malonic acid solution by adding a concentrated solution of NaOH or KOH until the pH is ~6. This deprotonates the acid to form the malonate dianion in situ.

      • Add the Ni(II) solution dropwise to the malonate solution with constant stirring. A pale green precipitate will form.

      • Gently heat the mixture to ~60°C for 1 hour to promote crystallization.

      • Allow the solution to cool to room temperature, then cool further in an ice bath.

      • Collect the solid product by vacuum filtration, wash with cold deionized water, followed by a small amount of ethanol.

      • Dry the product in a desiccator.

    • Validation: The product can be characterized by IR spectroscopy (to observe carboxylate stretches) and TGA to confirm the dehydration and decomposition temperatures, comparing them to literature values.[2][14]

    4.2. Protocol: Synthesis of a Ni(II)-2-(3,5-Dichlorophenyl)malonate Complex

    • Objective: To synthesize a complex with the substituted ligand, accounting for its different solubility.

    • Methodology:

      • Dissolve 1.0 equivalent of Ni(II) acetate tetrahydrate in a minimal amount of a coordinating solvent like methanol or DMF.

      • In a separate flask, suspend 2.0 equivalents of 2-(3,5-Dichlorophenyl)malonic acid in the same solvent.

      • Add 2.0 equivalents of a non-aqueous base, such as triethylamine (NEt₃), to the ligand suspension to deprotonate it. Stir until the ligand dissolves.

      • Slowly add the Ni(II) solution to the ligand solution. A color change and/or precipitation is expected.

      • Stir the reaction at room temperature or with gentle heating for several hours. The choice of solvent and temperature may need to be optimized to encourage crystallization.

      • Isolate the solid product by filtration, washing with the reaction solvent and then a non-polar solvent like diethyl ether to remove unreacted ligand.

      • Dry under vacuum.

    • Validation: Characterization is crucial. ¹H NMR can confirm the incorporation of the ligand. IR spectroscopy will show the characteristic carboxylate stretches. Single-crystal X-ray diffraction would be the definitive method to elucidate the coordination geometry and the influence of the bulky substituent.

    4.3. Workflow: Thermal Analysis Comparison

    dot

    ThermalAnalysisWorkflow sample sample instrument instrument data data analysis analysis Sample1 Ni-Malonate Complex TGA_DSC TGA-DSC Instrument Sample1->TGA_DSC Sample2 Ni-diClPh-Malonate Complex Sample2->TGA_DSC Heating Heat from RT to 600°C (e.g., 10°C/min) Inert Atmosphere (N₂) TGA_DSC->Heating Data1 TGA/DSC Curve for Ni-Malonate TGA_DSC->Data1 Data2 TGA/DSC Curve for Ni-diClPh-Malonate TGA_DSC->Data2 Compare Comparative Analysis Data1->Compare Data2->Compare Conclusion Determine: 1. Dehydration Temps 2. Decomposition Temps 3. Relative Thermal Stability Compare->Conclusion

    Caption: Workflow for comparing the thermal stability of the two complexes.

    Conclusion and Recommendations

    The choice between 2-(3,5-Dichlorophenyl)malonic acid and its parent, malonic acid, is a strategic decision based on the desired properties of the final transition metal complex.

    • Choose Malonic Acid for:

      • Predictability and Simplicity: When the goal is to create well-established structures or use a simple, predictable chelating agent.

      • High Water Solubility: For applications in aqueous media.

      • Cost-Effectiveness: When working with a readily available, inexpensive starting material is a priority.

    • Choose 2-(3,5-Dichlorophenyl)malonic Acid for:

      • Steric Control: When the objective is to create a defined pocket around the metal center, potentially for shape-selective catalysis or to prevent dimerization.

      • Electronic Tuning: To increase the electrophilicity of the metal center, which can be beneficial for certain catalytic cycles.

      • Enhanced Thermal Stability: For applications requiring robust materials that can withstand higher temperatures.

      • Supramolecular Design: To leverage potential π-π stacking interactions for building novel solid-state architectures.

    The introduction of the dichlorophenyl substituent transforms malonic acid from a simple chelator into a sophisticated design element. While this comes at the cost of more complex synthesis and potentially lower stability constants, it provides the researcher with powerful tools—steric bulk and electronic modulation—to precisely engineer the properties of transition metal complexes for advanced applications.

    References

    • Benchchem. A Comparative Analysis of the Thermal Stability of Bivalent Transition Metal Malonates.
    • Galvão, A., et al. Thermal behavior of malonic acid, sodium malonate and its compounds with some bivalent transition metal ions in dynamic N2 and CO2 atmospheres. ResearchGate.
    • Mohan, M., & Gaur, S. A comparative study on the thermal decomposition of some transition metal carboxylates. Journal of Thermal Analysis and Calorimetry.
    • Ruiz-Pérez, C., et al. Cadmium(ii) coordination polymers based on substituted malonic acid: synthesis, characterization and photoluminescence properties. Inorganic Chemistry Frontiers.
    • Gatteschi, D., et al. Malonic Acid: A Multi-Modal Bridging Ligand for New Architectures and Properties on Molecule-Based Magnets. ResearchGate.
    • ResearchGate. A diagram showing the versatile coordination modes of a malonate dianion.
    • Rao, G.N., & Rao, R.S. Chemical speciation studies of binary complexes of malonic acid with some essential biologically important metal ions in 1, 2-propanediol. Journal of Chemical and Pharmaceutical Research.
    • Hartwig, J.F., et al. Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Chelation and Steric Hindrance. Journal of the American Chemical Society.
    • Irving, H., & Rossotti, H. Some relationships among the stabilities of metal complexes. Acta Chemica Scandinavica.
    • Zhang, X., et al. Syntheses and Crystal Structures of Two Transition Metal Complexes (M = Mn and Co) Containing Malonate and Reduced I. Zeitschrift für anorganische und allgemeine Chemie.
    • Chopade, M.U., et al. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing.
    • Google Patents. Malonic acid di-salts and a method for preparing malonyl dihalides. EP2791107A1.
    • Hirotsu, M. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science.
    • Google Patents. Malonic acid di-salts and a method for preparing malonyl dihalides. WO2013090547A1.
    • Hirotsu, M. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. PMC.
    • Mathey, F., et al. Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C=P Bond Systems. Organometallics.
    • Milios, C.J., et al. Malonate-Containing Manganese(III) Complexes: Synthesis, Crystal Structure, and Magnetic Properties of AsPh4[Mn(mal)2(H2O)2]. Inorganic Chemistry.
    • ChemicalBook. MALONIC ACID.
    • Wikipedia. Malonic ester synthesis.
    • PubChem. 2-(3,5-Dichlorophenyl)malonic acid.
    • Khan, R.A., et al. New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI.

    Sources

    Validation

    FT-IR Spectroscopy Validation for 2-(3,5-Dichlorophenyl)malonic Acid: A Comparative Guide

    Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the structural validation of active pharmaceutical ingredients (APIs) and complex intermediates. For halogenated dicarboxylic acid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the structural validation of active pharmaceutical ingredients (APIs) and complex intermediates. For halogenated dicarboxylic acids like 2-(3,5-Dichlorophenyl)malonic acid , FT-IR provides definitive proof of identity by mapping the vibrational modes of its distinct functional groups: the heavily hydrogen-bonded carboxylic acids, the aromatic ring, and the carbon-chlorine (C-Cl) bonds.

    As regulatory expectations evolve, laboratories must choose between traditional transmission methods and modern reflectance techniques. This guide provides an in-depth, objective comparison between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission, detailing the causality behind experimental choices and providing self-validating protocols compliant with [1].

    Spectral Target Profile & Quantitative Peak Data

    2-(3,5-Dichlorophenyl)malonic acid presents a unique spectroscopic profile due to the interplay between the electron-withdrawing dichlorophenyl ring and the dicarboxylic acid moiety. The proximity of the two carboxyl groups facilitates strong intra- and intermolecular hydrogen bonding, which significantly broadens the O-H stretching region and shifts the carbonyl (C=O) frequencies[2][3].

    Table 1: Expected FT-IR Functional Group Assignments
    Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance & Causality
    O-H (Carboxylic) 3300 – 2500 (Broad)StretchingBroadness is caused by extensive hydrogen bonding in the solid state, typical of malonic acid derivatives.
    C=O (Carbonyl) 1700 – 1720StretchingPrimary marker for the diacid. The electron-withdrawing phenyl ring slightly shifts this relative to aliphatic acids.
    Aromatic C=C ~1590, ~1450StretchingConfirms the presence of the aromatic ring system.
    C-O (Carboxylic) ~1300 – 1250StretchingValidates the single bond character of the carboxyl hydroxyl group.
    Aromatic C-H ~850 – 800Out-of-plane (oop) BendThe specific frequency confirms the 1,3,5-trisubstitution pattern of the benzene ring.
    C-Cl 800 – 700StretchingStrong, sharp bands in the fingerprint region confirming halogenation.

    Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

    The physical state of the sample and the interaction with the IR beam dictate the choice of sampling technique. While both methods yield valid spectra, their physical mechanisms alter the resulting data.

    Table 2: Performance Comparison for Halogenated Diacids
    ParameterKBr Pellet (Transmission)ATR-FTIR (Diamond Crystal)
    Physical Mechanism IR beam passes through a diluted, fused matrix.IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample surface[4].
    Spectral Quality Gold standard for historical library matching; adheres strictly to the Beer-Lambert law[5].Excellent, but relative peak intensities vary (peaks at lower wavenumbers appear stronger due to deeper wave penetration)[4].
    Moisture Sensitivity High. KBr is hygroscopic. Absorbed water masks the 3300-2500 cm⁻¹ O-H region[6].Low. The diamond crystal is inert and unaffected by ambient moisture.
    Sample Integrity High pressure (10 tons) can induce polymorphic transformations or ion exchange[7].Non-destructive. The sample is recovered intact.

    The Causality of Choice: If the goal is rapid Quality Control (QC) release with minimal sample preparation, ATR is superior. However, if the laboratory must cross-validate a newly synthesized batch against a historical transmission-based pharmacopeial library, the KBr pellet method remains mandatory to avoid algorithmic ATR-correction artifacts[7][8].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, a protocol must be a "self-validating system"—meaning the procedure inherently proves its own accuracy before the sample is even analyzed.

    Protocol A: KBr Pellet Transmission Method

    Objective: Achieve a high-resolution, scattering-free spectrum for definitive library matching.

    • System Suitability (Calibration): Scan a 1.5 mil polystyrene film. The system is validated only if the peaks at 3027 cm⁻¹, 1601 cm⁻¹, and 1028 cm⁻¹ are within ±1 cm⁻¹ of their theoretical values[1].

    • Matrix Preparation (Causality): Dry spectroscopic-grade KBr at 105°C for 2 hours. Why? KBr is highly hygroscopic. Residual water produces a strong, broad band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will completely obscure the malonic acid O-H and C=O bands.

    • Blank Validation: Press a pure KBr pellet and scan it as a sample. Self-Validation: If the baseline transmittance at 3400 cm⁻¹ is <95%, the KBr is too wet. Discard and re-dry.

    • Sample Grinding: Mix 1–2 mg of 2-(3,5-Dichlorophenyl)malonic acid with 200 mg of the validated KBr. Grind vigorously in an agate mortar for 1 minute. Why? The particle size must be reduced below the wavelength of incident IR light (typically <2 µm) to prevent the Christiansen effect, which causes baseline sloping and peak distortion.

    • Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Why? The vacuum removes trapped air, preventing an opaque, scattering pellet[6].

    • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

    Protocol B: ATR-FTIR (Diamond Crystal) Method

    Objective: Rapid, non-destructive identification of functional groups.

    • System Suitability: Perform the same polystyrene verification as described above.

    • Crystal Cleaning & Blank Validation: Clean the diamond crystal with a volatile solvent (e.g., isopropanol) and a lint-free wipe. Collect an air background spectrum. Self-Validation: Inspect the background preview. A perfectly flat line confirms the absence of residual solvent or cross-contamination from previous samples.

    • Sample Application: Place 5–10 mg of the pure powder directly onto the center of the crystal.

    • Compression (Causality): Lower the ATR pressure anvil until the software indicates optimal contact. Why? The evanescent wave only penetrates 0.5 to 2.0 µm into the sample[4]. Without intimate physical contact, the signal-to-noise ratio will be too low to resolve the critical C-Cl stretches in the fingerprint region.

    • Acquisition & Correction: Scan using the same parameters as Protocol A. Apply an ATR-correction algorithm to normalize the wavelength-dependent penetration depth, allowing accurate visual comparison against transmission libraries.

    Workflow Visualization

    The following diagram illustrates the logical decision matrix and self-validating steps required for regulatory-compliant FT-IR analysis of the API.

    FTIR_Workflow Sample 2-(3,5-Dichlorophenyl) malonic acid Decision Select USP <854> Sampling Technique Sample->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid QC KBr Transmission (KBr Pellet) Decision->KBr Library Match ATR_Prep Apply uniform anvil pressure (Ensures evanescent wave contact) ATR->ATR_Prep KBr_Prep Grind with anhydrous KBr & press (Prevents scattering & moisture bands) KBr->KBr_Prep Scan Mid-IR Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) ATR_Prep->Scan KBr_Prep->Scan Analysis Spectral Validation (C=O, O-H, C-Cl, Aromatic peaks) Scan->Analysis Report Validated API Profile Analysis->Report

    Figure 1: Comparative FT-IR validation workflow for API functional group analysis.

    References

    • Malonic acid – Knowledge and References . Taylor & Francis. Available at:[2]

    • Conformational Analysis and Near-Infrared-Induced Rotamerization of Malonic Acid in an Argon Matrix . The Journal of Physical Chemistry A - ACS Publications. Available at:[3]

    • Small Molecule Identity and Purity Testing (USP <854>) . Pacific BioLabs. Available at:[1]

    • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling . Specac Ltd. Available at:[4]

    • A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques . Benchchem. Available at:[5]

    • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. Available at:[7]

    • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy . AZoM. Available at:[6]

    Sources

    Safety & Regulatory Compliance

    Safety

    2-(3,5-Dichlorophenyl)malonic acid proper disposal procedures

    An essential component of responsible drug development and chemical synthesis is the rigorous management of hazardous waste. 2-(3,5-Dichlorophenyl)malonic acid is a valuable halogenated building block used in pharmaceuti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An essential component of responsible drug development and chemical synthesis is the rigorous management of hazardous waste. 2-(3,5-Dichlorophenyl)malonic acid is a valuable halogenated building block used in pharmaceutical research; however, its structural features—specifically the chlorinated aromatic ring and the dicarboxylic acid moiety—dictate strict disposal protocols.

    Improper disposal of halogenated organics poses severe environmental risks and violates federal environmental regulations. This guide provides drug development professionals and laboratory personnel with the mechanistic reasoning and step-by-step operational procedures required to safely manage and dispose of 2-(3,5-dichlorophenyl)malonic acid waste streams.

    Physicochemical Profile & Waste Categorization

    Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative properties of the substance to ensure chemical compatibility within waste receptacles [1].

    PropertyValue
    Chemical Name 2-(3,5-Dichlorophenyl)malonic acid
    CAS Registry Number 1443412-41-6
    Molecular Formula C9H6Cl2O4
    Molecular Weight 249.04 g/mol
    Functional Groups Dicarboxylic acid, Chlorinated phenyl ring
    Primary Hazard Class Irritant / Environmental Hazard
    EPA Waste Classification Halogenated Organic Waste

    Mechanistic Safety Principles: The "Why" Behind the Protocol

    To build a self-validating safety culture, researchers must understand the causality behind waste segregation rules:

    • Prevention of Dioxin Formation: Halogenated organic compounds (HOCs) must be strictly segregated from non-halogenated waste. When incinerated, chlorinated aromatics like 2-(3,5-dichlorophenyl)malonic acid can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Segregating this waste ensures it is routed to specialized, high-temperature hazardous waste incinerators (>1000°C) equipped with alkaline scrubbers to neutralize hydrochloric acid (HCl) exhaust gases [3].

    • Avoidance of Exothermic Acid-Base Reactions: The malonic acid moiety contains two carboxylic acid groups, making it a reactive diacid. If introduced into a waste container holding strong bases (e.g., sodium hydroxide, aliphatic amines), a rapid, exothermic neutralization reaction will occur. In a sealed waste carboy, this can lead to dangerous pressurization and catastrophic container failure [2].

    • Container Material Compatibility: Halogenated waste streams, especially when dissolved in chlorinated solvents like dichloromethane (DCM), can degrade certain plastics and metals. Galvanized steel safety cans must never be used for halogenated waste due to the risk of rapid corrosion and leakage [2]. High-Density Polyethylene (HDPE) is the industry standard.

    Standard Operating Procedure: Waste Handling & Disposal

    The following step-by-step methodology must be integrated into the laboratory's daily operational workflow to ensure compliance with Environmental Health and Safety (EHS) standards.

    Phase 1: Segregation and Container Preparation
    • Assess the Physical State: Determine if the waste is a pure solid (e.g., expired reagent, spilled powder), a contaminated consumable (e.g., weigh boats, filter paper), or dissolved in a solvent matrix (e.g., reaction mother liquor, chromatography fractions).

    • Select the Receptacle:

      • For liquids , utilize a chemically compatible, EHS-approved High-Density Polyethylene (HDPE) carboy explicitly designated for "Halogenated Solvent Waste."

      • For solids , utilize a double-bagged, puncture-resistant solid hazardous waste drum.

    Phase 2: Incompatibility Verification
    • Audit the Waste Log: Before transferring the material, review the active waste log attached to the carboy. Verify that no strong bases, strong oxidizing agents (e.g., peroxides, nitric acid), or reactive metals have been introduced into the container.

    • Perform a Spot Check: If the composition of the receiving container is unknown, do not proceed . Quarantine the container and contact your EHS officer.

    Phase 3: Waste Transfer
    • Solid Waste Transfer: Carefully sweep or transfer residual powder and contaminated consumables into the solid waste drum inside a functioning fume hood to prevent inhalation of aerosolized particulates. Tie off the inner bag immediately after addition.

    • Liquid Waste Transfer: Using a dedicated HDPE funnel, slowly pour the 2-(3,5-dichlorophenyl)malonic acid solution into the halogenated waste carboy.

    • Rinse Protocol: Rinse the reaction flask and the funnel with a minimal amount of a compatible halogenated solvent (e.g., DCM) to ensure complete transfer. Allow the funnel to drip dry, then remove it. Never leave funnels resting in waste carboys.

    Phase 4: Labeling and SAA Storage
    • Seal the Container: Immediately cap the waste carboy to prevent the volatilization of solvents and the escape of hazardous vapors.

    • Execute Labeling: Fill out the institutional hazardous waste tag. You must write out the full chemical name: "2-(3,5-Dichlorophenyl)malonic acid". Do not use shorthand, acronyms, or structural drawings. List the exact solvent composition by volume.

    • Satellite Accumulation Area (SAA) Storage: Place the sealed, labeled container into secondary containment (e.g., a spill tray) within the designated SAA. Ensure the waste is collected by a licensed contractor before the institutionally mandated accumulation time limit expires (typically 90 days to 1 year) [2].

    Waste Routing Workflow

    The following decision matrix illustrates the logical routing for 2-(3,5-dichlorophenyl)malonic acid waste based on its physical state.

    G Start 2-(3,5-Dichlorophenyl) malonic acid Waste State Physical State? Start->State Solid Solid Powder & Contaminated Consumables State->Solid Solid Liquid Dissolved in Solvent (e.g., DCM, MeOH) State->Liquid Liquid SolidBin Place in Double-Bagged Solid Halogenated Waste Bin Solid->SolidBin LiquidBin Pour into HDPE Halogenated Solvent Waste Carboy Liquid->LiquidBin Label Attach EHS Hazardous Waste Label & Store in SAA SolidBin->Label Warning WARNING: Do NOT mix with Non-Halogenated Waste LiquidBin->Warning LiquidBin->Label

    Decision matrix for the segregation and disposal of 2-(3,5-dichlorophenyl)malonic acid waste streams.

    References

    • National Center for Biotechnology Information. "2-(3,5-Dichlorophenyl)malonic acid | C9H6Cl2O4 | CID 73554943" PubChem. URL:[Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. URL:[Link]

    • Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR). URL:[Link]

    Handling

    Personal protective equipment for handling 2-(3,5-Dichlorophenyl)malonic acid

    As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a system of mechanistic causality. When handling specialized intermediates like 2-(3,5-Dichlorophenyl)malonic acid , unders...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a system of mechanistic causality. When handling specialized intermediates like 2-(3,5-Dichlorophenyl)malonic acid , understanding why a specific safety protocol is required is just as critical as the protocol itself.

    This guide provides a self-validating, step-by-step operational framework for handling this compound, designed specifically for researchers and drug development professionals who require uncompromising safety and logistical precision.

    Physicochemical Hazard Profile & Causality

    To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the molecule's physical properties. While unsubstituted malonic acid is a known severe irritant, the addition of the 3,5-dichlorophenyl moiety fundamentally alters the compound's hazard profile [1].

    Table 1: Physicochemical Properties and Operational Implications

    Property2-(3,5-Dichlorophenyl)malonic acidMalonic Acid (Reference)Operational Implication
    CAS Number 1443412-41-6141-82-2Essential for regulatory tracking and SDS sourcing.
    Molecular Weight 249.04 g/mol 104.06 g/mol Generates heavier dust particles, but remains highly aerosolizable during transfer.
    XLogP3 (Lipophilicity) 2.4-0.8Critical: Significantly higher skin penetration risk compared to standard organic acids [1].
    Topological Polar Surface Area 74.6 Ų74.6 ŲHigh hydrogen bonding potential; severe mucous membrane and ocular irritant.
    Hydrogen Bond Donors 22Rapidly dissociates in aqueous environments (eyes/lungs), causing localized pH drops and tissue damage [2].

    Causality-Driven PPE Selection

    Based on the quantitative data above, standard laboratory PPE is insufficient. The handling of 2-(3,5-Dichlorophenyl)malonic acid requires a targeted approach:

    • Dermal Protection (Nitrile Gloves): The lipophilicity (XLogP3 = 2.4) of the dichlorophenyl group allows this molecule to penetrate the stratum corneum much more efficiently than highly polar acids. Latex gloves offer poor resistance to lipophilic organic compounds. You must use Nitrile gloves (minimum 4-6 mil thickness) , which provide a robust barrier against halogenated organics. Gloves must be inspected for micro-tears prior to use [4].

    • Ocular Protection (Chemical Safety Goggles): The two carboxylic acid groups make this compound corrosive to ocular tissue. Because it is handled as a solid powder that can easily aerosolize, standard safety glasses with side shields are inadequate. Unvented or indirectly vented chemical safety goggles are mandated by OSHA standards to prevent fine dust from bypassing the lenses [3].

    • Respiratory Protection & Engineering Controls: All operations must be conducted inside a certified chemical fume hood. Inhalation of malonic acid derivatives causes severe respiratory tract burns and laryngitis [2]. If a fume hood is unavailable (e.g., during a large spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is strictly required.

    Operational Workflow: Safe Weighing and Transfer

    Powder transfer is the highest-risk phase for aerosolization and exposure. Follow this step-by-step methodology to ensure a self-validating safety loop:

    Step 1: Engineering Control Verification Before opening the container, verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm) . Ensure the sash is pulled down to the lowest workable height to maximize the protective air barrier.

    Step 2: Static Mitigation Halogenated organic powders are highly prone to static cling, which can cause sudden, uncontrolled aerosolization when manipulated. Use an anti-static weighing boat and ensure your analytical balance is properly grounded.

    Step 3: Mechanical Transfer Do not pour the chemical directly from the bulk container. Use a PTFE-coated or stainless-steel spatula to carefully transfer the solid. Keep the transfer distance between the bulk container and the weighing boat as short as possible to minimize the drop height and subsequent dust generation.

    Step 4: Immediate Decontamination Post-weighing, residual micro-dust will remain on the balance. Because the compound is soluble in polar solvents, wipe down the balance and surrounding hood surface with a lint-free cloth dampened with 70% ethanol or isopropanol . Do not use dry paper towels, as this will push the dust into the air.

    Spill Response and Disposal Plan

    In the event of a solid spill outside of the fume hood, immediate and methodical action is required to prevent respiratory exposure.

    Step 1: Isolation and PPE Upgrade Halt work immediately. Evacuate personnel without proper PPE from the immediate vicinity. The responder must don a P100 respirator if the spill is outside the engineering controls.

    Step 2: Dust Suppression (Crucial) Do NOT dry sweep. Dry sweeping will immediately aerosolize the halogenated acid. Gently cover the spilled powder with damp paper towels to suppress dust formation and initiate localized dissolution.

    Step 3: Collection and Neutralization Carefully scoop the dampened material using a non-sparking tool into a chemically compatible, sealable hazardous waste container. Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate ) to neutralize any residual acid, followed by a thorough water rinse.

    Step 4: EPA/OSHA Compliant Disposal Label the waste container clearly as "Hazardous Waste - Halogenated Organic Acid (Solid)". Do not mix this waste with strong oxidizing agents or bases, as exothermic neutralization reactions can occur [2]. Dispose of the container through your institution's approved environmental health and safety (EHS) channels.

    Operational Workflow Visualization

    Handling_Protocol A Pre-Operation: Verify Fume Hood (80-100 fpm) B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Weighing & Transfer: Use Anti-Static Boat B->C D Is there a spill? C->D E Emergency Protocol: Dampen to Avoid Dust, Evacuate D->E Yes F Standard Cleanup: Wipe with Polar Solvent D->F No G Waste Disposal: EPA Compliant Container E->G F->G

    Workflow for the safe handling and spill response of 2-(3,5-Dichlorophenyl)malonic acid.

    References

    • Title: 2-(3,5-Dichlorophenyl)malonic acid | C9H6Cl2O4 | CID 73554943 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

    • Title: 1910.133 - Eye and face protection Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    • Title: 1910.138 - Hand protection Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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